SKI2852
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H34FN5O4S |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1 |
InChI Key |
SSKKTEYBWOVEET-GMILZOMTSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Canonical SMILES |
CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of SKI2852 in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2852, also identified as J2H-1702, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical intracellular role in amplifying glucocorticoid signaling by converting inactive cortisone to active cortisol. In macrophages, key orchestrators of the immune response, 11β-HSD1 activity is dynamically regulated and significantly influences their phenotype and function. This technical guide delineates the mechanism of action of this compound in macrophages, focusing on its impact on inflammatory signaling pathways and cellular functions. By inhibiting 11β-HSD1, this compound modulates macrophage polarization, reduces the expression of pro-inflammatory cytokines, and influences key signaling cascades, including the glucocorticoid receptor (GR), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. This guide provides a comprehensive overview of the current understanding of this compound's action in macrophages, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction: The Role of 11β-HSD1 in Macrophage Function
Macrophages are highly plastic immune cells that adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. Glucocorticoids are potent endogenous regulators of inflammation, and their effects are fine-tuned at the cellular level by 11β-HSD1.
11β-HSD1 is an NADPH-dependent reductase that converts inactive 11-ketoglucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active counterparts (cortisol and corticosterone, respectively)[1][2]. This intracellular amplification of glucocorticoid signaling is particularly relevant in macrophages, where 11β-HSD1 expression is induced upon their differentiation and is further upregulated in M1-polarized macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ)[2][3][4].
The activity of 11β-HSD1 in macrophages has a dual and context-dependent role in inflammation. On one hand, by increasing intracellular active glucocorticoids, it can enhance their anti-inflammatory effects, such as promoting the phagocytosis of apoptotic neutrophils, a key process in the resolution of inflammation[5][6]. On the other hand, at low glucocorticoid concentrations, 11β-HSD1 can paradoxically amplify pro-inflammatory responses in LPS-stimulated macrophages by activating the GR, which in turn can influence the NF-κB and MAPK signaling pathways[1].
This compound, as a selective inhibitor of 11β-HSD1, offers a therapeutic strategy to modulate the inflammatory functions of macrophages by attenuating the intracellular generation of active glucocorticoids.
Quantitative Data on the Effects of 11β-HSD1 Inhibition in Macrophages
The following tables summarize the quantitative data from studies investigating the effects of 11β-HSD1 inhibitors on macrophage function.
Table 1: Effect of 11β-HSD1 Inhibitor BVT.2733 on Pro-inflammatory Gene Expression in J774A.1 Macrophages
| Treatment Condition | Gene | Fold Change vs. Control | Reference |
| LPS (100 ng/mL) | MCP-1 | ~18 | [7] |
| LPS (100 ng/mL) + BVT.2733 (100 µM) | MCP-1 | ~8 | [7] |
| LPS (100 ng/mL) | IL-6 | ~15 | [7] |
| LPS (100 ng/mL) + BVT.2733 (100 µM) | IL-6 | ~6 | [7] |
Table 2: 11β-HSD1 Activity in Polarized Primary Human Macrophages
| Macrophage Phenotype | 11β-HSD1 Activity (pmol/mg/hr) | Reference |
| M1 Polarized | 5.73 ± 2.6 | [3][8] |
| M2 Polarized | 1.35 ± 0.75 | [3][8] |
Table 3: Effect of Cortisol on TNFα Secretion in M1 Polarized Primary Human Macrophages
| Treatment Condition | TNFα Secretion (pg/mL) | Reference |
| M1 Stimulated | 337.6 ± 190.5 | [3][8] |
| M1 Stimulated + Cortisol (100 nmol/L) | 88.6 ± 123.01 | [3][8] |
Core Mechanism of Action of this compound in Macrophages
The primary mechanism of action of this compound in macrophages is the competitive inhibition of the 11β-HSD1 enzyme. This leads to a reduction in the intracellular conversion of cortisone to cortisol, thereby dampening the local glucocorticoid signaling within the macrophage. This modulation of glucocorticoid availability has significant downstream consequences on macrophage function, particularly in the context of inflammation.
Modulation of Macrophage Polarization
This compound has been shown to inhibit M2 macrophage polarization[9]. The expression of 11β-HSD1 is significantly higher in pro-inflammatory M1 macrophages compared to anti-inflammatory M2 macrophages[3][8]. By inhibiting 11β-HSD1, this compound can alter the balance of macrophage phenotypes, potentially shifting them away from a pro-fibrotic and pro-inflammatory state.
Suppression of Pro-inflammatory Cytokine Production
A key consequence of 11β-HSD1 inhibition in macrophages is the reduction of pro-inflammatory cytokine expression. Studies with this compound (J2H-1702) have demonstrated a marked reduction in IL-1β expression in macrophages[9]. Similarly, another selective 11β-HSD1 inhibitor, BVT.2733, has been shown to decrease the LPS-induced expression of MCP-1 and IL-6 in J774A.1 macrophages[7]. This anti-inflammatory effect is central to the therapeutic potential of this compound.
Impact on Signaling Pathways
The effects of this compound on macrophage function are mediated through the modulation of key intracellular signaling pathways.
By reducing the intracellular concentration of active cortisol, this compound directly attenuates the activation of the glucocorticoid receptor. In the absence of its ligand, the GR resides in the cytoplasm in a complex with heat shock proteins. Upon cortisol binding, the GR translocates to the nucleus where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors, such as NF-κB and AP-1. The paradoxical pro-inflammatory effects of 11β-HSD1 at low glucocorticoid concentrations are also mediated through the GR[1][10]. Therefore, inhibition of 11β-HSD1 by this compound can prevent both the anti-inflammatory and the paradoxical pro-inflammatory effects of locally generated cortisol, depending on the cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIK Inhibition in Cellular Signaling: A Technical Guide to the Pan-SIK Inhibitor HG-9-91-01
Disclaimer: Initial analysis of the query for "SKI2852" revealed no direct association with the inhibition of Salt-Inducible Kinases (SIKs). The available scientific literature identifies this compound as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). To fulfill the user's request for an in-depth technical guide on a SIK inhibitor, this document will focus on the well-characterized and potent pan-SIK inhibitor, HG-9-91-01 .
Introduction to Salt-Inducible Kinases (SIKs)
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3.[1] They are members of the AMP-activated protein kinase (AMPK) family and are pivotal in translating extracellular signals into transcriptional and post-transcriptional responses.[2] SIKs are implicated in a wide array of physiological processes, including the regulation of metabolism, immune responses, and inflammatory processes.[1] Their dysregulation has been linked to various diseases, making them attractive therapeutic targets.[1]
HG-9-91-01: A Potent Pan-SIK Inhibitor
HG-9-91-01 is a highly potent and selective ATP-competitive inhibitor of all three SIK isoforms.[3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of the SIKs, thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition leads to the modulation of key signaling pathways that control gene expression and cellular function.
Quantitative Data: In Vitro Potency of HG-9-91-01
The inhibitory activity of HG-9-91-01 against the three SIK isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| SIK1 | 0.92[3][4][5][6][7] |
| SIK2 | 6.6[3][4][5][6][7] |
| SIK3 | 9.6[3][4][5][6][7] |
Core Signaling Pathways Modulated by SIK Inhibition
SIK inhibitors, such as HG-9-91-01, exert their effects by disrupting the phosphorylation and subsequent cytoplasmic sequestration of two major families of transcriptional regulators: the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs).[2]
By inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of CRTCs and Class IIa HDACs.[2] This allows for their dephosphorylation by cellular phosphatases, leading to their translocation into the nucleus. Once in the nucleus, these transcriptional regulators can modulate the expression of target genes, leading to various cellular responses, including anti-inflammatory effects.[2][3]
Experimental Protocols
In Vitro SIK Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency (IC50) of an inhibitor against SIK kinases.
Objective: To measure the ability of a test compound (e.g., HG-9-91-01) to inhibit the enzymatic activity of a purified SIK isoform.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the SIK enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.[8]
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.[9][10]
Objective: To determine if a test compound binds to and stabilizes its target protein (SIK) inside intact cells.
Materials:
-
Cultured cells expressing the target SIK isoform
-
Test compound
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the SIK isoform
-
Secondary antibody
Procedure:
-
Treat cultured cells with the test compound or a vehicle control.
-
Harvest the cells and resuspend them in lysis buffer.
-
Heat the cell lysates to a range of temperatures to induce protein denaturation. Ligand-bound proteins are generally more resistant to thermal denaturation.[9]
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIK protein in the supernatant by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[10]
Conclusion
HG-9-91-01 serves as a critical tool for researchers studying the physiological and pathological roles of SIKs. Its ability to potently inhibit all three SIK isoforms allows for the elucidation of downstream signaling events, particularly the regulation of CRTC and Class IIa HDAC activity. The experimental protocols described provide a framework for characterizing the in vitro potency and cellular target engagement of SIK inhibitors, which is essential for the development of novel therapeutics targeting this important kinase family.
References
- 1. SIK inhibitors(Roche) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
SKI2852 and its Potential Effects on Cytokine Production: A Technical Overview and Future Research Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical for the intracellular regeneration of active glucocorticoids. While the primary therapeutic focus for this compound has been in the realm of metabolic disorders, its mechanism of action holds significant, yet unexplored, implications for the modulation of cytokine production and inflammatory processes. This document provides a comprehensive overview of the known pharmacology of this compound and explores its potential impact on cytokine biology. Due to the absence of direct published research on this compound's effects on cytokine production, this guide synthesizes information from studies on 11β-HSD1, glucocorticoids, and inflammation to build a scientific rationale for future investigation. We present a hypothetical framework for research, including experimental protocols and pathway diagrams, to guide the exploration of this compound as a potential modulator of inflammatory cytokine responses.
Introduction to this compound
This compound is a pyrimidine-4-carboxamide-based compound identified as a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1. Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby dampening intracellular glucocorticoid action. This mode of action has positioned this compound as a promising therapeutic agent for metabolic conditions such as type 2 diabetes and dyslipidemia, where excess local glucocorticoid activity is pathogenic.
Despite the focus on metabolic diseases, the role of glucocorticoids as powerful modulators of the immune system suggests that this compound could also influence inflammatory pathways, primarily through the regulation of cytokine production.
The Link Between 11β-HSD1, Glucocorticoids, and Cytokine Production
The enzyme 11β-HSD1 is a key regulator of local glucocorticoid availability in tissues. By converting cortisone to cortisol, it amplifies the effects of glucocorticoids, which are well-known for their potent anti-inflammatory and immunosuppressive properties. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
A primary anti-inflammatory mechanism of glucocorticoids is the suppression of pro-inflammatory cytokine gene expression. This is achieved through several mechanisms, including:
-
Inhibition of Transcription Factors: The activated GR can directly bind to and inhibit pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial for the transcription of many cytokine genes.
-
Upregulation of Anti-Inflammatory Proteins: Glucocorticoids can increase the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm.
-
Destabilization of mRNA: Glucocorticoids can reduce the stability of cytokine mRNA transcripts, leading to their faster degradation.
Glucocorticoids are known to suppress the production of a wide array of cytokines, including interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, IL-12), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ)[1].
Interestingly, pro-inflammatory cytokines such as IL-1β and TNF-α have been shown to increase the expression of 11β-HSD1 in various cell types, including adipocytes and fibroblasts[2][3]. This suggests the existence of a local feedback loop where inflammation can enhance its own suppression by increasing local glucocorticoid activation.
Given this intricate relationship, inhibition of 11β-HSD1 by this compound would be expected to reduce local cortisol levels, which could theoretically lead to an increase in pro-inflammatory cytokine production by relieving glucocorticoid-mediated suppression. However, the net effect of 11β-HSD1 inhibition on inflammation is complex and appears to be context-dependent. Some studies have shown that 11β-HSD1 deficiency or inhibition can exacerbate acute inflammation, while in chronic inflammatory states associated with metabolic diseases, it may be beneficial[4][5].
Signaling Pathway Overview
The following diagram illustrates the general pathway of 11β-HSD1 in modulating cytokine gene expression. It is important to note that this is a generalized representation and not based on direct experimental data for this compound.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Inflammatory Cytokine Induction of 11β-hydroxysteroid Dehydrogenase Type 1 in A549 Cells Requires Phosphorylation of C/EBPβ at Thr235 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing glucocorticoid action: 11β-hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Inflammatory Cytokine Induction of 11β-hydroxysteroid Dehydrogenase Type 1 in A549 Cells Requires Phosphorylation of C/EBPβ at Thr235 | PLOS One [journals.plos.org]
The Discovery and Preclinical Development of SKI2852: A Potent and Selective 11β-HSD1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKI2852 is a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro and in vivo pharmacological properties, detailed representative experimental protocols, and a discussion of its therapeutic potential. As of the latest available information, this compound has not entered clinical trials.
Introduction
Glucocorticoids play a crucial role in regulating glucose and lipid metabolism. While systemic levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local glucocorticoid concentrations in target tissues are regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol in humans (or corticosterone in rodents), thereby amplifying glucocorticoid receptor activation in tissues such as the liver and adipose tissue. Overactivity of 11β-HSD1 has been linked to insulin resistance, obesity, and dyslipidemia. Consequently, inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases.
This compound was identified through a medicinal chemistry effort to develop potent and selective 11β-HSD1 inhibitors with favorable pharmacokinetic properties. This document details the preclinical data that supported its development.
Discovery and Mechanism of Action
This compound, chemically known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, was developed from a series of picolinamide- and pyrimidine-4-carboxamide-based inhibitors. The key structural modifications leading to this compound involved the replacement of a pyridine ring with a pyrimidine ring and the introduction of a fluorine substituent, which resulted in a significant enhancement of potency and selectivity.
The primary mechanism of action of this compound is the competitive inhibition of 11β-HSD1. By binding to the active site of the enzyme, this compound prevents the conversion of cortisone to cortisol, thereby reducing local glucocorticoid signaling in metabolic tissues.
Signaling Pathway
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against both human and murine 11β-HSD1 enzymes. The compound demonstrated high potency with nanomolar IC50 values.
| Target | Species | Assay Type | IC50 (nM) |
| 11β-HSD1 | Human | Enzyme Assay | 2.9 |
| 11β-HSD1 | Murine | Enzyme Assay | 1.6 |
| 11β-HSD1 | Human | HEK293 Cell-based Assay | 4.0 |
Table 1: In vitro potency of this compound against 11β-HSD1.
This compound also exhibited high selectivity for 11β-HSD1 over other related enzymes, including 11β-HSD2, and did not show significant inhibition of major cytochrome P450 (CYP) enzymes (CYP3A4 and CYP2C19 IC50 > 10 µM), suggesting a low potential for drug-drug interactions.[1]
Pharmacokinetics
Pharmacokinetic studies were conducted in mice to evaluate the oral bioavailability and other key parameters of this compound.
| Species | Parameter | Value |
| Mouse | Oral Bioavailability (F) | 96% |
Table 2: Pharmacokinetic parameters of this compound in mice.[1]
The high oral bioavailability of this compound makes it suitable for oral administration.
In Vivo Efficacy
The therapeutic potential of this compound was evaluated in a genetically obese and diabetic mouse model, the ob/ob mouse.
| Study Model | Dose and Administration | Duration | Key Findings |
| ob/ob mice | 20 mg/kg, oral, once daily | 25 days | - Significantly reduced blood glucose and HbA1c levels- Improved lipid profiles- Synergistically enhanced the HbA1c-lowering effect of metformin |
Table 3: In vivo efficacy of this compound in a mouse model of metabolic disease.[2]
These findings demonstrate that this compound can effectively improve glycemic control and lipid metabolism in a relevant animal model of metabolic disease.
Experimental Protocols
The following are representative protocols for the key experiments conducted during the preclinical evaluation of this compound. These are based on standard methodologies and the available information on the studies of this compound.
11β-HSD1 Inhibition Assay (HEK293 Cell-based)
This protocol describes a cell-based assay to determine the inhibitory potency of compounds against 11β-HSD1.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone (substrate)
-
This compound and other test compounds
-
Assay buffer (e.g., PBS)
-
Cortisol detection kit (e.g., HTRF or ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-h11β-HSD1 cells in a 96-well plate at a density that allows for confluence on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted compounds to the respective wells. c. Add cortisone to all wells (except for the negative control) to a final concentration of ~200 nM. d. Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4 hours).
-
Cortisol Measurement: a. Collect the supernatant from each well. b. Measure the concentration of cortisol in the supernatant using a cortisol detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percent inhibition of cortisol formation for each compound concentration relative to the vehicle control. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Rodent Pharmacokinetic Study (Oral Administration)
This protocol outlines a typical pharmacokinetic study in mice following oral administration.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose and 1% Tween 80)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.
-
Dosing: a. Fast the mice overnight before dosing. b. Administer a single oral dose of this compound (e.g., 5 mg/kg) via oral gavage.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. b. Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) by comparing with data from an intravenous administration study.
In Vivo Efficacy Study in ob/ob Mice
This protocol describes an efficacy study in a genetic model of obesity and type 2 diabetes.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle for oral administration
-
Blood glucose meter and strips
-
Equipment for measuring HbA1c and lipid profiles
-
Equipment for hyperinsulinemic-euglycemic clamp (optional, for detailed insulin sensitivity assessment)
Procedure:
-
Animal Acclimation and Baseline Measurements: a. Acclimate the ob/ob mice and divide them into treatment and vehicle control groups. b. Measure baseline body weight, blood glucose, HbA1c, and plasma lipid levels.
-
Dosing: a. Administer this compound (e.g., 20 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 25 days).
-
Monitoring: a. Monitor body weight and food intake regularly. b. Measure blood glucose levels at regular intervals (e.g., weekly).
-
Final Measurements: a. At the end of the study, measure final body weight, blood glucose, HbA1c, and plasma lipid profiles.
-
Optional Advanced Assessment (Hyperinsulinemic-Euglycemic Clamp): a. Perform a hyperinsulinemic-euglycemic clamp to directly assess insulin sensitivity. This involves a constant infusion of insulin and a variable infusion of glucose to maintain euglycemia, with the glucose infusion rate serving as a measure of insulin sensitivity.
-
Data Analysis: a. Compare the changes in the measured parameters between the this compound-treated group and the vehicle control group using appropriate statistical methods.
Experimental Workflow and Logical Relationships
The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo proof-of-concept.
Conclusion and Future Directions
This compound is a potent and selective 11β-HSD1 inhibitor with excellent oral bioavailability and demonstrated efficacy in a preclinical model of metabolic disease. The preclinical data strongly support its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
To date, there is no publicly available information on the clinical development of this compound. Future progression of this compound would involve Investigational New Drug (IND)-enabling toxicology studies followed by Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. Subsequent clinical studies would be required to evaluate its efficacy in patients with metabolic diseases. The robust preclinical profile of this compound makes it a compelling candidate for further investigation.
References
An In-depth Technical Guide on the Impact of 11β-HSD1 Inhibition by SKI2852 on Inflammatory Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanistic impact of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition on key inflammatory signaling pathways. While direct studies on SKI2852's anti-inflammatory mechanisms are limited, this guide draws upon the broader understanding of 11β-HSD1 inhibitors to infer the potential effects of this compound. This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2][3]
Introduction to 11β-HSD1 and Inflammation
11β-HSD1 plays a critical role in modulating local glucocorticoid concentrations, which are potent regulators of the immune response.[1][2] Pro-inflammatory cytokines like IL-1 and TNFα can induce the expression of 11β-HSD1, creating a feedback loop that can either dampen or, in some contexts, amplify inflammation.[1] The inhibition of 11β-HSD1 is a therapeutic strategy being explored for metabolic syndrome and has shown potential in modulating inflammatory responses.[3][4] While acute inflammation may be worsened by 11β-HSD1 inhibition, in chronic inflammatory states such as obesity, its inhibition has been shown to be beneficial.[1]
Quantitative Data on 11β-HSD1 Inhibition
The following table summarizes key quantitative data related to 11β-HSD1 inhibitors and their effects. It is important to note that this data is for various 11β-HSD1 inhibitors and not specifically for this compound unless stated.
| Compound/Inhibitor | Target | IC50/Effect | Cell Line/Model | Reference |
| This compound | 11β-HSD1 | Potent inhibition of cortisone to cortisol conversion (>80%) | C57BL/6 mice (liver and adipose tissue) | [3] |
| BVT.2733 | 11β-HSD1 | Ameliorated inflammatory responses | LPS-stimulated THP-1 cells | [5] |
| KR-66344 | 11β-HSD1 | Inhibited 11β-HSD1 activity and expression | LPS-activated macrophages | [6] |
| Generic 11β-HSD1 inhibitor | 11β-HSD1 | Reduced aortic total cholesterol by 84% | Apolipoprotein E knockout mice | [4] |
Impact on Inflammatory Signaling Pathways
Inhibition of 11β-HSD1 has been shown to modulate key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[7] Studies suggest a complex interplay between 11β-HSD1 and NF-κB. Pro-inflammatory cytokines can stimulate 11β-HSD1 transcription via NF-κB.[1] Conversely, 11β-HSD1 activity can amplify inflammatory responses through the activation of the NF-κB pathway.[5] Inhibition of 11β-HSD1 has been demonstrated to attenuate the activation of NF-κB. For instance, the inhibitor KR-66344 was shown to abolish LPS-induced NF-κB-p65 phosphorylation.[6] In muscle cells, TNFα stimulates the NF-κB p65 subunit to bind to the Hsd11b1 promoter, leading to the inhibition of 11β-HSD1 activity.[8]
References
- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing glucocorticoid action: 11β-hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, this compound, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor via the stimulation of heme oxygenase-1 in LPS-activated mice and J774.1 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNFα-mediated Hsd11b1 binding of NF-κB p65 is associated with suppression of 11β-HSD1 in muscle - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of SKI2852: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Inhibition of 11β-HSD1 by this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth overview of the downstream targets of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction
Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The biological activity of glucocorticoids is not only determined by their circulating levels but also by their intracellular activation. 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in this process, converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action.[1] Overexpression or increased activity of 11β-HSD1 has been implicated in the pathogenesis of metabolic syndrome, including insulin resistance, obesity, and type 2 diabetes.
This compound is a novel, highly potent, and selective inhibitor of 11β-HSD1.[1][2] Preclinical studies have demonstrated its efficacy in improving glycemic control and lipid profiles, highlighting its therapeutic potential.[1][2] This guide delves into the molecular mechanisms underlying the therapeutic effects of this compound, focusing on its downstream targets and the modulation of key signaling pathways.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The consequent decrease in intracellular cortisol levels leads to a series of downstream effects that ameliorate the metabolic abnormalities associated with glucocorticoid excess.
Downstream Signaling Pathways Modulated by this compound
By reducing intracellular cortisol levels, this compound influences several key signaling pathways involved in glucose and lipid metabolism.
Insulin Signaling Pathway
Excess intracellular cortisol is known to impair insulin signaling, leading to insulin resistance. Glucocorticoids can interfere with the insulin signaling cascade at multiple levels, including the phosphorylation of insulin receptor substrate (IRS) proteins. Specifically, cortisol can promote the inhibitory phosphorylation of IRS-1 at serine 307 (pSer307 IRS-1), which impedes downstream signaling.
This compound, by inhibiting 11β-HSD1 and reducing cortisol levels, is expected to alleviate this inhibition. This leads to enhanced insulin signaling, characterized by decreased pSer307 IRS-1 and increased phosphorylation of Akt (also known as protein kinase B or PKB) at threonine 308 (pThr308 Akt/PKB). Activated Akt then promotes glucose uptake and utilization.
Hepatic Gluconeogenesis and Glycogenolysis
In the liver, glucocorticoids stimulate hepatic glucose production by promoting both gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of glycogen). Key enzymes in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), are transcriptionally upregulated by glucocorticoids.
By inhibiting 11β-HSD1, this compound is expected to reduce the expression of these gluconeogenic enzymes and decrease hepatic glucose output. Studies on 11β-HSD1 inhibitors have shown a significant reduction in hepatic glucose production, primarily through the inhibition of glycogenolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Regulation of M1/M2 Macrophage Polarization for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth overview of the molecular mechanisms governing M1 and M2 macrophage polarization. It is intended to serve as a technical resource for researchers investigating the immunomodulatory effects of novel therapeutic compounds.
Introduction to Macrophage Polarization
Macrophages are highly versatile immune cells that exhibit remarkable plasticity, adapting their phenotype and function in response to microenvironmental cues.[1] This process, known as polarization, results in a spectrum of activation states, classically categorized into two main phenotypes: the pro-inflammatory M1 macrophage and the anti-inflammatory M2 macrophage.
-
M1 (Classically Activated) Macrophages: These macrophages are critical for host defense against pathogens and play a key role in initiating inflammatory responses.[2] They are typically activated by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3] M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), high antigen presentation capacity, and the generation of reactive oxygen species (ROS) and nitric oxide (NO).[4][5]
-
M2 (Alternatively Activated) Macrophages: In contrast, M2 macrophages are associated with the resolution of inflammation, tissue repair, and immune regulation.[2] Their activation is promoted by cytokines like interleukin-4 (IL-4) and IL-13.[3] M2 macrophages produce anti-inflammatory cytokines (e.g., IL-10, TGF-β) and factors that promote wound healing and tissue remodeling.[5]
The balance between M1 and M2 macrophage populations is crucial for maintaining tissue homeostasis. An imbalance is often associated with the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer.[4] Therefore, understanding and modulating the signaling pathways that control macrophage polarization is a promising strategy for developing novel therapeutics.
Core Signaling Pathways in Macrophage Polarization
The polarization of macrophages is a tightly regulated process governed by a complex network of signaling pathways and transcription factors. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways are central to this regulation.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling and is fundamental in directing macrophage polarization.[6] Different cytokines activate specific JAKs and STATs to drive either an M1 or M2 phenotype.
-
M1 Polarization: IFN-γ, a key M1-polarizing cytokine, binds to its receptor, leading to the activation of JAK1 and JAK2.[2] These kinases then phosphorylate and activate STAT1.[2] Phosphorylated STAT1 homodimerizes, translocates to the nucleus, and induces the transcription of M1-associated genes, such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[6]
-
M2 Polarization: IL-4 and IL-13 are the primary drivers of M2 polarization.[7] Upon binding to the IL-4 receptor, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of STAT6.[2] Activated STAT6 dimers move to the nucleus to promote the transcription of M2-specific genes, including Arginase-1 (Arg1), CD206, and Fizz1.[2][7]
The balance between STAT1 and STAT6 activation is a critical determinant of macrophage function.[4]
References
- 1. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potent and Selective 11β-HSD1 Inhibitor: A Technical Guide to SKI2852
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and mechanism of action of SKI2852, a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
This compound, also known as 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2] Its ability to selectively block the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, underscores its potential in the treatment of conditions like type 2 diabetes and obesity.[3]
Chemical Structure and Properties
The chemical identity of this compound is defined by its specific molecular formula, weight, and systematic name, which are crucial for its synthesis and characterization.
| Property | Value |
| IUPAC Name | 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide |
| Chemical Formula | C27H34FN5O4S |
| Molecular Weight | 543.66 g/mol |
| CAS Number | 1346554-47-9 |
Biological Activity and Pharmacokinetics
This compound exhibits high potency and selectivity for 11β-HSD1, with notable differences between human and murine enzymes. Its pharmacokinetic profile suggests excellent oral bioavailability.
| Parameter | Species | Value |
| IC50 (11β-HSD1) | Human | 2.9 nM |
| IC50 (11β-HSD1) | Mouse | 1.6 nM |
| Oral Bioavailability (F) | Mouse | 96% |
| CYP3A4 Inhibition (IC50) | Human | > 10 µM |
| CYP2C19 Inhibition (IC50) | Human | > 10 µM |
Mechanism of Action: Targeting the Glucocorticoid Activation Pathway
This compound functions by inhibiting the 11β-HSD1 enzyme, which plays a pivotal role in the tissue-specific regulation of glucocorticoid levels. By blocking this enzyme, this compound effectively reduces the local concentration of active cortisol in tissues such as the liver and adipose tissue. This reduction in cortisol leads to a decrease in the activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excessive glucocorticoid signaling, which are implicated in the pathophysiology of metabolic syndrome.
Experimental Protocols
The synthesis and evaluation of this compound involve a series of well-defined chemical and biological procedures. The following outlines the key experimental methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The key final step involves the amide coupling between 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol.
Final Amide Coupling Step:
-
Reactant Preparation: Dissolve 2-((R)-4-(2-fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq) and (1R,2s,3S,5S,7S)-2-aminoadamantan-5-ol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Coupling Agents: Add a coupling reagent, for example, HATU (1.2 eq), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound, this compound.
In Vitro 11β-HSD1 Inhibition Assay
The potency of this compound in inhibiting 11β-HSD1 activity is determined using a biochemical assay.
-
Enzyme and Substrate Preparation: Recombinant human or mouse 11β-HSD1 enzyme is used. The substrate, cortisone, and the cofactor, NADPH, are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: A range of concentrations of this compound is pre-incubated with the enzyme in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate (cortisone) and cofactor (NADPH). The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) and then terminated, typically by the addition of a stop solution containing a potent, non-specific inhibitor like carbenoxolone.
-
Detection of Cortisol: The amount of cortisol produced is quantified using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or LC-MS.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Profile of SKI2852: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2852 is a novel, highly potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. This document provides a comprehensive summary of the preliminary in vitro studies conducted on this compound, including its inhibitory potency, cellular activity, and the underlying mechanism of action. Detailed experimental protocols and visual representations of the relevant biological pathways and workflows are provided to facilitate further research and development.
Quantitative In Vitro Efficacy of this compound
The inhibitory activity of this compound against 11β-HSD1 was evaluated in both enzymatic and cell-based assays. The compound demonstrates nanomolar potency against both human and murine forms of the enzyme.
| Assay Type | Target | IC50 (nM) | Reference |
| Enzymatic Inhibition | Human 11β-HSD1 | 2.9 | [1] |
| Enzymatic Inhibition | Murine 11β-HSD1 | 1.6 | [1] |
| Cell-Based Activity | Human 11β-HSD1 (in HEK293 cells) | 4.4 ± 0.5 | [1] |
Mechanism of Action: 11β-HSD1 Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol. Cortisol, a potent glucocorticoid, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the cortisol-GR complex acts as a transcription factor, modulating the expression of genes involved in various metabolic processes, including gluconeogenesis and adipogenesis. By blocking 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby attenuating the downstream signaling cascade that contributes to metabolic dysregulation.
Caption: The 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
11β-HSD1 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory potency of this compound against recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 1 mM MgCl2)
-
This compound (test compound)
-
DMSO (vehicle)
-
Detection reagent (e.g., Homogeneous Time-Resolved Fluorescence (HTRF) cortisol detection kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a defined amount of recombinant human 11β-HSD1 enzyme to each well of a 384-well plate containing the diluted test compound or vehicle.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Detect the amount of cortisol produced using an HTRF cortisol detection kit according to the manufacturer's instructions.
-
Measure the fluorescence signal using a plate reader compatible with HTRF.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based 11β-HSD1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on 11β-HSD1 in a cellular context using HEK293 cells stably expressing human 11β-HSD1.
Materials:
-
HEK293 cells stably transfected with human 11β-HSD1 cDNA
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Cortisone (substrate)
-
This compound (test compound)
-
DMSO (vehicle)
-
Cell lysis buffer (if intracellular cortisol is measured)
-
ELISA or HTRF kit for cortisol detection
-
96-well cell culture plates
Procedure:
-
Seed the HEK293-h11β-HSD1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle.
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
Add cortisone to each well to initiate the conversion to cortisol.
-
Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant or lyse the cells to measure the amount of cortisol produced.
-
Quantify the cortisol concentration using a suitable method such as ELISA or HTRF.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: A generalized workflow for a cell-based 11β-HSD1 inhibition assay.
Conclusion
The preliminary in vitro data for this compound demonstrate its high potency and cellular efficacy as an inhibitor of 11β-HSD1. The detailed protocols provided herein offer a foundation for further investigation into the compound's pharmacological properties. The targeted inhibition of the 11β-HSD1 signaling pathway by this compound represents a promising therapeutic strategy for metabolic disorders. Further studies are warranted to explore its selectivity profile and in vivo efficacy.
References
Understanding the Selectivity Profile of SKI2852: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SKI2852, also known as J2H-1702, is a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes.[3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its inhibitory potency and methodologies for its characterization.
Quantitative Selectivity Data
The inhibitory activity of this compound has been quantified against both human and murine 11β-HSD1, demonstrating high potency. The available data is summarized in the table below.
| Target | Species | IC50 (nM) |
| 11β-HSD1 | Human (hHSD1) | 2.9[2] |
| 11β-HSD1 | Murine (mHSD1) | 1.6[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound has been described as a selective inhibitor, and it has been noted for not having liabilities with cytochrome P450 (CYP) enzymes or the pregnane X receptor (PXR), which are common off-targets for drug candidates.[1][2] However, a broad selectivity panel against other related enzymes or a comprehensive kinome scan is not publicly available in the provided search results.
Signaling Pathway
This compound exerts its effect by inhibiting the 11β-HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. By blocking this enzyme, this compound reduces the local concentration of active cortisol in tissues like the liver and adipose tissue. This mechanism is central to its therapeutic potential in metabolic diseases.
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed protocols for the characterization of this compound were not found in the provided search results, a general methodology for an in vitro 11β-HSD1 inhibition assay is outlined below. This protocol is based on common practices in the field for evaluating inhibitors of this enzyme.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against 11β-HSD1.
Materials:
-
Recombinant human or murine 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and MgCl2)
-
Detection system for cortisol (e.g., ELISA, mass spectrometry, or a coupled enzymatic assay)
-
Microplates (e.g., 96-well or 384-well)
Workflow:
References
- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SKI2852
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of SKI2852, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor with significant potential in metabolic disease research. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 543.66 g/mol | [1] |
| Chemical Formula | C27H34FN5O4S | [1] |
| CAS Number | 1346554-47-9 | [1] |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Biological Activity | Potent and selective inhibitor of 11β-HSD1. | [1] |
| IC50 (human HSD1) | 2.9 nM | [1] |
| IC50 (mouse HSD1) | 1.6 nM | [1] |
Dissolution Protocol
Proper dissolution of this compound is critical for accurate in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol to Prepare a 10 mM Stock Solution:
-
Pre-dissolution Steps:
-
Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1 minute to ensure all the powder is at the bottom of the vial.
-
Allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture.
-
-
Solvent Addition:
-
Based on the amount of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 543.66 g/mol ), add 184 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
-
Solubilization:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming of the solution up to 37°C can also aid in dissolution. Avoid excessive heat.
-
-
Final Preparation:
-
Once fully dissolved, the stock solution is ready for use or storage.
-
Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 12 months | |
| 4°C | Up to 6 months | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | Suitable for shorter-term storage of aliquots. |
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell-based assays.
Caption: A typical experimental workflow for using this compound in in vitro studies.
Signaling Pathway of 11β-HSD1 Inhibition
This compound exerts its effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels. The diagram below outlines the signaling pathway.
11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol within cells. Cortisol then binds to and activates the glucocorticoid receptor (GR), which translocates to the nucleus and regulates the transcription of target genes. In inflammatory states, pro-inflammatory cytokines such as TNFα and IL-1β can increase the expression of 11β-HSD1 through the activation of transcription factors like NF-κB and C/EBPβ. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby dampening glucocorticoid-mediated signaling.
Caption: The signaling pathway of 11β-HSD1 and its inhibition by this compound.
References
SKI2852: Applications in Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SKI2852 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in local glucocorticoid metabolism, converting inactive cortisone to active cortisol within specific tissues. This localized regulation of glucocorticoid activity is crucial in modulating immune responses. Elevated 11β-HSD1 activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in the suppression of anti-tumor immunity. Consequently, this compound presents a valuable pharmacological tool for investigating the role of intracellular glucocorticoid signaling in a range of immunological contexts. These application notes provide an overview of the potential uses of this compound in immunology research, complete with detailed experimental protocols and data presentation guidelines.
Application 1: Investigation of Autoimmune and Inflammatory Diseases
Rationale:
The expression of 11β-HSD1 is upregulated in immune cells such as macrophages, neutrophils, and lymphocytes during inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[1][2] By generating active glucocorticoids at the site of inflammation, 11β-HSD1 can modulate the local immune response. Inhibition of 11β-HSD1 with this compound offers a strategy to study the impact of locally produced glucocorticoids on the progression of autoimmune and inflammatory disorders. Research suggests that while systemic glucocorticoids are potent immunosuppressants, the role of locally generated glucocorticoids via 11β-HSD1 is more complex, and its inhibition can paradoxically enhance inflammatory responses in some acute models.[3][4]
Key Research Areas:
-
Rheumatoid Arthritis (RA): Investigating the effect of this compound on disease severity in animal models of RA, such as the K/BxN serum transfer model.[3][4][5]
-
Inflammatory Bowel Disease (IBD): Assessing the impact of this compound on intestinal inflammation and tissue damage in models of colitis.
-
Macrophage Polarization: Studying the influence of this compound on the differentiation and function of pro-inflammatory M1 and anti-inflammatory M2 macrophages.[6]
Data Presentation: In Vitro Macrophage Polarization
| Treatment Group | M1 Marker (e.g., iNOS) Expression (Fold Change) | M2 Marker (e.g., Arginase-1) Expression (Fold Change) | Pro-inflammatory Cytokine (e.g., TNF-α) Secretion (pg/mL) | Anti-inflammatory Cytokine (e.g., IL-10) Secretion (pg/mL) |
| Untreated Control | 1.0 | 1.0 | Baseline | Baseline |
| LPS + IFN-γ (M1 Polarization) | Increased | Decreased | Significantly Increased | No significant change |
| LPS + IFN-γ + this compound (Various Doses) | Dose-dependent change | Dose-dependent change | Dose-dependent change | Dose-dependent change |
| IL-4 (M2 Polarization) | Decreased | Increased | No significant change | Significantly Increased |
| IL-4 + this compound (Various Doses) | Dose-dependent change | Dose-dependent change | Dose-dependent change | Dose-dependent change |
Experimental Protocol: In Vitro Macrophage Polarization and Cytokine Analysis
Objective: To determine the effect of this compound on the polarization and cytokine production of bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.
-
-
Macrophage Polarization and this compound Treatment:
-
Plate the differentiated BMDMs at a density of 1 x 10^6 cells/well in a 6-well plate.
-
For M1 polarization, treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
For M2 polarization, treat cells with 20 ng/mL IL-4.
-
Concurrently, treat the designated wells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Analysis:
-
Gene Expression (qPCR):
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA and perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1).
-
-
Cytokine Secretion (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) using specific ELISA kits according to the manufacturer's instructions.
-
-
Visualization of Experimental Workflow:
Caption: Workflow for in vitro macrophage polarization experiment.
Application 2: Enhancement of Cancer Immunotherapy
Rationale:
The tumor microenvironment (TME) is often characterized by immunosuppressive conditions that allow cancer cells to evade immune destruction. Glucocorticoids within the TME can contribute to this immunosuppression. Multiple studies have shown that tumors can express 11β-HSD1, leading to local production of active glucocorticoids.[7][8][9] This can suppress the activity of cytotoxic T lymphocytes (CTLs) and promote the function of regulatory T cells (Tregs). Inhibition of 11β-HSD1 with this compound is a promising strategy to reverse this immunosuppression and enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.[7][8][9]
Key Research Areas:
-
Combination Therapy: Evaluating the synergistic anti-tumor effects of this compound in combination with anti-PD-1 or other immunotherapies in syngeneic mouse tumor models.
-
T Cell Function: Assessing the impact of this compound on the activation, proliferation, and cytokine production of tumor-infiltrating T cells.
-
Tumor Microenvironment: Analyzing the changes in the immune cell composition and cytokine profile within the TME following this compound treatment.
Data Presentation: In Vivo Tumor Growth and Immune Response
| Treatment Group | Tumor Volume (mm³) at Day X | Survival Rate (%) | Tumor-Infiltrating CD8+ T cells (% of total immune cells) | IFN-γ Production by CD8+ T cells (MFI) |
| Vehicle Control | High | Low | Low | Low |
| This compound Alone | Moderately Reduced | Moderately Increased | Slightly Increased | Slightly Increased |
| Anti-PD-1 Alone | Reduced | Increased | Increased | Increased |
| This compound + Anti-PD-1 | Significantly Reduced | Significantly Increased | Significantly Increased | Significantly Increased |
Experimental Protocol: In Vivo Combination Therapy in a Syngeneic Mouse Tumor Model
Objective: To evaluate the efficacy of this compound in combination with anti-PD-1 therapy in a murine cancer model.
Materials:
-
This compound
-
Anti-mouse PD-1 antibody
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)
-
Immune-competent mice (e.g., C57BL/6)
-
Calipers for tumor measurement
-
Reagents for flow cytometry (antibodies against CD45, CD3, CD8, IFN-γ)
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into four groups: Vehicle control, this compound alone, Anti-PD-1 alone, and this compound + Anti-PD-1.
-
Administer this compound orally at a predetermined dose and schedule.
-
Administer anti-PD-1 antibody intraperitoneally at a standard dose (e.g., 10 mg/kg) every 3-4 days.
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health.
-
-
Immune Analysis:
-
At the end of the study (or at a predetermined time point), euthanize the mice and excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Perform flow cytometry to analyze the frequency and activation state of tumor-infiltrating immune cells, particularly CD8+ T cells.
-
For intracellular cytokine staining, re-stimulate the tumor-infiltrating lymphocytes ex vivo with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before staining for IFN-γ.
-
Visualization of Signaling Pathway:
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage 11β-HSD-1 deficiency promotes inflammatory angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing an M2 Macrophage Phenotype with a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes. M2 macrophages are crucial for tissue repair, wound healing, and the resolution of inflammation.[1][2][3] Consequently, the targeted induction of an M2 phenotype is a promising therapeutic strategy for a range of inflammatory diseases and for promoting tissue regeneration.
These application notes provide a comprehensive framework for evaluating the potential of a novel compound, herein referred to as "Compound X" (as a placeholder for SKI2852), to induce an M2 macrophage phenotype. The following sections detail the necessary experimental protocols, data presentation strategies, and visualizations of key pathways and workflows.
Experimental Principles
The evaluation of "Compound X" will be based on its ability to induce key characteristics of the M2 phenotype in cultured macrophages. This will be assessed by measuring the expression of established M2 markers at both the gene and protein levels and comparing the results to appropriate controls. The primary cell types for these assays are the human monocytic cell line THP-1 and primary bone marrow-derived macrophages (BMDMs), which are widely used models for studying macrophage polarization.[4][5]
Positive controls will involve stimulation with well-characterized M2-polarizing cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), while negative controls will consist of untreated (M0) macrophages.[6][7][8]
Detailed Experimental Protocols
Protocol 1: Differentiation and Polarization of THP-1 Cells
This protocol describes the differentiation of the human monocytic THP-1 cell line into M0 macrophages, followed by polarization with "Compound X".
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
"Compound X" (of known concentration)
-
Recombinant Human IL-4 and IL-13
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 6-well plate with complete RPMI-1640 medium.
-
Differentiation to M0 Macrophages: Add PMA to a final concentration of 50-100 ng/mL to each well. Incubate for 48 hours at 37°C and 5% CO2 to induce differentiation into adherent, macrophage-like cells (M0).
-
Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, complete RPMI-1640 medium and let the cells rest for 24 hours.
-
Polarization:
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and lyse the cells for RNA extraction (qPCR) or protein analysis (Flow Cytometry, Western Blot).
Protocol 2: Isolation, Differentiation, and Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is for generating primary macrophages from mouse bone marrow.
Materials:
-
6-8 week old C57BL/6 mice
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant Mouse IL-4
-
"Compound X"
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
Procedure:
-
Bone Marrow Isolation: Euthanize mice and isolate femurs and tibias. Flush the bone marrow with DMEM using a syringe and needle.
-
Cell Preparation: Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[9] Centrifuge, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer for 5 minutes. Wash with PBS.
-
Differentiation to M0 BMDMs: Resuspend the cells in complete DMEM containing 20 ng/mL of M-CSF. Culture for 7 days, replacing the medium every 2-3 days. The adherent cells are M0 BMDMs.
-
Polarization:
-
Test Group: Treat the M0 BMDMs with varying concentrations of "Compound X".
-
Positive Control (M2): Treat cells with 20 ng/mL of IL-4.
-
Negative Control (M0): Add fresh medium without any stimulants.
-
-
Incubation: Incubate for 24-48 hours.
-
Harvesting: Collect supernatants and cell lysates for downstream analysis as described in Protocol 1.
Protocol 3: Analysis of M2 Macrophage Markers
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from cell lysates using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for M2 markers (Arg1, CD206, Fizz1, Ym1, IL-10) and M1 markers (Nos2, TNFa, IL-12). Use a housekeeping gene (e.g., GAPDH) for normalization.[7][10]
B. Flow Cytometry
-
Cell Staining: Detach cells and stain with fluorescently labeled antibodies against M2 surface markers (e.g., CD206, CD163) and a general macrophage marker (e.g., F4/80 for mice).[9]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of marker-positive cells.
C. ELISA (Enzyme-Linked Immunosorbent Assay)
-
Sample Preparation: Use the collected cell culture supernatants.
-
Assay: Perform ELISA for M2-associated cytokines (e.g., IL-10) and M1-associated cytokines (e.g., IL-12) using commercial kits.[10][11]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Gene Expression Analysis of Macrophage Polarization Markers
| Gene | M0 (Control) | M2 (Positive Control) | Compound X (Low Dose) | Compound X (High Dose) |
| M2 Markers | ||||
| Arg1 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| CD206 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| Fizz1 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| IL-10 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| M1 Markers | ||||
| Nos2 | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| TNFa | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
Table 2: Surface Marker Expression by Flow Cytometry
| Marker | M0 (Control) | M2 (Positive Control) | Compound X (Low Dose) | Compound X (High Dose) |
| % CD206+ Cells | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| % CD163+ Cells | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: Cytokine Secretion Profile by ELISA
| Cytokine | M0 (Control) | M2 (Positive Control) | Compound X (Low Dose) | Compound X (High Dose) |
| IL-10 (pg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| IL-12 (pg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 5. A generalized protocol for the induction of M2-like macrophages from mouse and rat bone marrow mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M2 macrophages activate the IL-10/JAK2/STAT3 pathway to induce pathological microangiogenesis in the nucleus pulposus exacerbating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A generalized protocol for the induction of M2-like macrophages from mouse and rat bone marrow mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of SKI2852
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI2852 is a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local glucocorticoid concentrations in key metabolic tissues, such as the liver and adipose tissue. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of metabolic disorders, including type 2 diabetes and dyslipidemia. Preclinical studies in ob/ob mice have demonstrated that oral administration of this compound significantly lowers blood glucose and HbA1c levels, improves lipid profiles, and acts synergistically with metformin.[1]
These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of metabolic disease, focusing on pharmacokinetic profiling and efficacy studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Murine 11β-HSD1 | 1.6 |
| Human 11β-HSD1 | 2.9 |
Data sourced from MedchemExpress.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| C57BL/6 Mice | 0.5 | IV | - | - | - | - | - |
| 4 | PO | - | - | - | - | - | |
| Rats | 1 | IV | - | - | - | - | - |
| 5 | PO | - | - | - | - | - | |
| Dogs | 0.5 | IV | - | - | - | - | - |
| 4 | PO | - | - | - | - | - |
Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The primary source describes this compound as having "excellent PK profiles across species."[1]
Table 3: Efficacy of this compound in ob/ob Mice
| Treatment Group | Dose (mg/kg) | Duration | Change in Blood Glucose | Change in HbA1c | Improvement in Lipid Profile |
| Vehicle Control | - | 25 days | - | - | - |
| This compound | 20 | 25 days | Significantly Reduced | Significantly Reduced | Yes |
Quantitative data on the percentage change in blood glucose, HbA1c, and specific lipid parameters are not detailed in the available literature. The primary study reports a significant reduction with this compound treatment.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for a pharmacokinetic study of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in C57BL/6 Mice
1. Animals and Housing:
-
Use male C57BL/6 mice, 8-10 weeks of age.
-
House animals in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
2. Drug Formulation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as a solution containing saline and a solubilizing agent (e.g., DMSO, PEG400).
-
For oral (PO) administration, prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 1% Tween80 in water.
3. Experimental Procedure:
-
Fast mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Divide mice into two groups for IV and PO administration.
-
IV Group: Administer this compound via tail vein injection at a dose of 0.5 mg/kg.
-
PO Group: Administer this compound by oral gavage at a dose of 4 mg/kg.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Efficacy Study of this compound in a Diabetic Mouse Model (ob/ob Mice)
1. Animals and Housing:
-
Use male ob/ob mice (on a C57BL/6J background), typically starting at 6-8 weeks of age.
-
House animals under standard conditions as described in Protocol 1.
-
Acclimatize animals for at least one week.
2. Drug Formulation:
-
Prepare a suspension of this compound in a vehicle suitable for daily oral gavage (e.g., 10% hydroxylpropyl-β-cyclodextrin or 0.5% methylcellulose with 1% Tween80).
3. Experimental Procedure:
-
At the start of the study, record baseline body weight and collect blood for baseline glucose and HbA1c measurements.
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer this compound (20 mg/kg) or vehicle by oral gavage once daily for 25 consecutive days.
-
Monitor body weight and food intake regularly (e.g., daily or every other day).
-
At the end of the treatment period, fast the mice for a specified period (e.g., 6 hours).
-
Collect blood samples for the measurement of final blood glucose, HbA1c, and a full lipid panel (total cholesterol, triglycerides, HDL, LDL).
-
Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., gene expression of gluconeogenic enzymes).
4. Biochemical Analysis:
-
Measure blood glucose levels using a standard glucometer.
-
Determine HbA1c levels using a commercially available assay kit suitable for mouse blood.
-
Analyze plasma lipid profiles using enzymatic colorimetric assay kits.
5. Statistical Analysis:
-
Compare the final measurements between the this compound-treated group and the vehicle control group using an appropriate statistical test, such as a Student's t-test or ANOVA.
-
A p-value of < 0.05 is typically considered statistically significant.
References
Application Notes and Protocols: Measuring the Effects of SKI2852 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI2852 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and immune cells.[4] While the primary therapeutic targets of 11β-HSD1 inhibitors have been metabolic diseases like type 2 diabetes, the role of glucocorticoids in regulating gene expression suggests that this compound may have broader effects on cellular function.[2][3]
These application notes provide a comprehensive, hypothetical framework for investigating the effects of this compound on gene expression in a human macrophage cell line (e.g., THP-1). The protocols and data presented herein are intended to serve as a guide for researchers aiming to elucidate the transcriptional consequences of 11β-HSD1 inhibition.
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a plausible signaling pathway through which this compound may modulate gene expression. By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Consequently, the translocation of GR to the nucleus and its subsequent binding to glucocorticoid response elements (GREs) in the promoter regions of target genes is diminished, leading to altered transcription of genes involved in inflammation and metabolism.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of THP-1 monocytes and their differentiation into macrophages, followed by treatment with this compound.
-
Cell Line: Human monocytic cell line THP-1.
-
Reagents:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
This compound (solubilized in DMSO).
-
Lipopolysaccharide (LPS) for inflammatory stimulation.
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells per well in a 6-well plate.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh RPMI-1640 and allow cells to rest for 24 hours.
-
Pre-treat macrophages with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Induce an inflammatory response by adding LPS (100 ng/mL) to the wells and incubate for 6 hours.
-
Wash cells twice with cold PBS and proceed to RNA extraction.
-
RNA Extraction and Quality Control
-
Reagents:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase I, RNase-free.
-
-
Protocol:
-
Lyse the cells directly in the 6-well plate using the recommended volume of lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for RNA-sequencing.
-
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Protocol:
-
Use a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina) for library preparation, starting with 1 µg of total RNA.
-
Purify mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP in place of dTTP.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Degrade the dUTP-containing second strand of cDNA using USER Enzyme.
-
Amplify the library by PCR.
-
Purify the PCR products to remove primers and adapter dimers.
-
Assess the quality and size distribution of the library using a bioanalyzer.
-
Quantify the library using qPCR.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of 150 bp.
-
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell culture to bioinformatics analysis.
Hypothetical Data Presentation
Following bioinformatics analysis, the data can be summarized to identify genes that are differentially expressed between this compound-treated and vehicle-treated cells.
Table 1: Hypothetical Differentially Expressed Genes in LPS-Stimulated Macrophages Treated with this compound
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| Down-regulated Genes | ||||
| IL6 | Interleukin 6 | -2.58 | 1.2e-50 | 2.1e-46 |
| TNF | Tumor Necrosis Factor | -2.15 | 3.4e-45 | 4.5e-41 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -1.98 | 7.8e-42 | 8.9e-38 |
| CCL2 | C-C Motif Chemokine Ligand 2 | -1.75 | 1.5e-38 | 1.6e-34 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -1.52 | 2.3e-35 | 2.4e-31 |
| Up-regulated Genes | ||||
| DUSP1 | Dual Specificity Phosphatase 1 | 1.89 | 4.6e-40 | 5.2e-36 |
| GILZ | Glucocorticoid-Induced Leucine Zipper | 2.10 | 9.1e-43 | 1.1e-38 |
| FKBP5 | FK506 Binding Protein 5 | 1.65 | 5.5e-37 | 6.0e-33 |
| PER1 | Period Circadian Regulator 1 | 1.40 | 8.2e-34 | 8.8e-30 |
| ZBTB16 | Zinc Finger And BTB Domain Containing 16 | 1.78 | 3.3e-39 | 3.7e-35 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion
This document provides a detailed, albeit hypothetical, guide for investigating the effects of the 11β-HSD1 inhibitor this compound on gene expression. The outlined protocols for cell culture, RNA-sequencing, and data analysis represent a standard approach for such studies. The hypothetical data suggests that this compound may exert anti-inflammatory effects by down-regulating key pro-inflammatory genes. Researchers can adapt these protocols to their specific cell types and experimental conditions to further elucidate the molecular mechanisms of this compound and other 11β-HSD1 inhibitors.
References
- 1. This compound | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (this compound): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocols: Flow Cytometry Analysis of Macrophage Polarization Induced by SKI2852
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues.[1][2][3] The polarization state of macrophages is a key determinant in the progression of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5] Consequently, therapeutic modulation of macrophage polarization is an attractive strategy for drug development.
SKI2852 is a novel small molecule inhibitor designed to modulate immune cell function. This application note provides a detailed protocol for the analysis of macrophage polarization in response to this compound treatment using multi-color flow cytometry. The protocol describes the differentiation of human monocyte-derived macrophages (MDMs), their polarization into M1 and M2 phenotypes, treatment with this compound, and subsequent analysis of key surface markers.
Principle of the Method
This protocol utilizes in vitro differentiated human macrophages to model the effect of this compound on macrophage polarization. Monocytes isolated from peripheral blood are differentiated into macrophages using Macrophage Colony-Stimulating Factor (M-CSF). These macrophages are then polarized towards an M1 phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or an M2 phenotype using interleukin-4 (IL-4). The effect of this compound is assessed by treating the macrophages with the compound during polarization.
Flow cytometry is employed for the quantitative analysis of cell surface markers to distinguish between M1 and M2 macrophages.[6][7][8] M1 macrophages are characterized by the high expression of markers such as CD80 and CD86, while M2 macrophages upregulate markers like CD163 and CD206.[8][9] By analyzing the expression patterns of these markers, the immunomodulatory effect of this compound on macrophage polarization can be determined.
Hypothetical Signaling Pathway of this compound Action
It is hypothesized that this compound promotes a shift from the M1 to the M2 phenotype by inhibiting a key signaling pathway involved in pro-inflammatory responses, such as the Toll-like receptor 4 (TLR4) signaling cascade which leads to the activation of NF-κB.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on macrophage polarization is depicted below.
Caption: Experimental workflow for this compound treatment and analysis.
Materials and Reagents
Equipment:
-
Biosafety cabinet
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer (e.g., BD FACSCanto™ II)
-
Hemocytometer or automated cell counter
-
Microscope
-
Pipettes and sterile tips
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
15 mL and 50 mL conical tubes
-
Cell scrapers
Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (recombinant)
-
Human IFN-γ (recombinant)
-
Human IL-4 (recombinant)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Live/Dead stain (e.g., Zombie Violet™)
-
Fluorochrome-conjugated antibodies (see Table 1)
Experimental Protocols
Differentiation of Human Monocyte-Derived Macrophages (MDMs)
-
Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) or other purification methods.
-
Resuspend the purified monocytes in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using Trypan Blue.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Add 50 ng/mL of human M-CSF to each well to induce differentiation into M0 macrophages.
-
Incubate for 7 days at 37°C in a 5% CO2 incubator. Replace the medium every 2-3 days with fresh medium containing M-CSF.
Macrophage Polarization and Treatment with this compound
-
After 7 days of differentiation, remove the medium and wash the adherent M0 macrophages gently with PBS.
-
Add fresh complete RPMI-1640 medium to each well.
-
Set up the following treatment groups:
-
M0 (unstimulated control): No additional cytokines.
-
M1 (pro-inflammatory control): Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 (anti-inflammatory control): Add IL-4 (20 ng/mL).
-
This compound Treatment: Add LPS (100 ng/mL), IFN-γ (20 ng/mL), and this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Staining for Flow Cytometry
-
Harvest the macrophages by gently scraping the cells.
-
Transfer the cell suspension to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a live/dead stain according to the manufacturer's protocol and incubate in the dark.
-
Wash the cells with FACS buffer.
-
Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (see Table 1 for a recommended panel) and incubate for 30 minutes at 4°C in the dark.[10][11][12]
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer. Collect a minimum of 50,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on the live, single-cell population.
-
From the live singlet gate, identify the macrophage population based on forward and side scatter properties.
-
Analyze the expression of M1 (CD80, CD86) and M2 (CD163, CD206) markers on the macrophage population for each treatment group.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Data Presentation
Table 1: Recommended Antibody Panel for Macrophage Polarization Analysis
| Marker | Fluorochrome | Phenotype |
| CD14 | APC-Cy7 | Monocyte/Macrophage Marker |
| CD80 | PE | M1 Marker |
| CD86 | FITC | M1 Marker |
| CD163 | PerCP-Cy5.5 | M2 Marker |
| CD206 | APC | M2 Marker |
| Live/Dead | Zombie Violet™ | Viability Marker |
Table 2: Expected Effect of this compound on Macrophage Marker Expression
| Treatment Group | % CD80+ Cells | % CD86+ Cells | % CD163+ Cells | % CD206+ Cells |
| M0 (Unstimulated) | Low | Low | Moderate | Moderate |
| M1 (LPS + IFN-γ) | High (↑) | High (↑) | Low (↓) | Low (↓) |
| M2 (IL-4) | Low (↓) | Low (↓) | High (↑) | High (↑) |
| M1 + this compound (1 µM) | Decreased (↓) | Decreased (↓) | Increased (↑) | Increased (↑) |
| M1 + this compound (10 µM) | Further Decreased (↓↓) | Further Decreased (↓↓) | Further Increased (↑↑) | Further Increased (↑↑) |
Table 3: Hypothetical Effect of this compound on Intracellular Cytokine Production (Optional Analysis)
| Treatment Group | % TNF-α+ Cells | % IL-10+ Cells |
| M0 (Unstimulated) | Low | Low |
| M1 (LPS + IFN-γ) | High (↑) | Low (↓) |
| M2 (IL-4) | Low (↓) | High (↑) |
| M1 + this compound (10 µM) | Decreased (↓) | Increased (↑) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability | Over-digestion during harvesting; compound toxicity. | Use a cell lifter instead of scraping; perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| High background staining | Non-specific antibody binding; dead cells. | Ensure Fc Block is used; use a live/dead stain to exclude dead cells from analysis. |
| Weak signal | Insufficient antibody concentration; low marker expression. | Titrate antibodies to determine optimal concentration; check literature for expected expression levels. |
| Poor separation of positive and negative populations | Inadequate compensation; high autofluorescence. | Run single-stain compensation controls; use a fluorescence minus one (FMO) control to set gates accurately. |
References
- 1. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 2. Effects of Metabolism on Macrophage Polarization Under Different Disease Backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of macrophage polarization by targeted metabolic reprogramming for the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 10. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 11. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
Application Notes and Protocols: Combining SKI2-852 with Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-2852 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular regeneration of active glucocorticoids, such as cortisol, from their inactive forms. While initially investigated for metabolic diseases, emerging evidence highlights the significant immunomodulatory role of 11β-HSD1 inhibition. This enzyme is expressed in various immune cells, and its activity is modulated during inflammatory responses. By reducing intracellular glucocorticoid levels, SKI-2852 can influence the tumor microenvironment and enhance anti-tumor immunity, making it a promising candidate for combination therapy with other immunomodulatory agents.
These application notes provide a comprehensive overview of the rationale and methodologies for combining SKI-2852 with other immunomodulatory agents, with a focus on preclinical research models.
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating the combination of 11β-HSD1 inhibitors with immunomodulatory agents. As specific data for SKI-2852 in such combinations are not yet publicly available, data from other selective 11β-HSD1 inhibitors are presented as a proxy.
Table 1: Effect of 11β-HSD1 Inhibitor in Combination with Anti-PD-1 on Tumor-Infiltrating Immune Cells in a Murine Renal Cancer Model
| Treatment Group | Dendritic Cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | CD8+ T cells (% of CD45+ cells) |
| Vehicle | 4.5 ± 0.5 | 8.2 ± 1.1 | 5.1 ± 0.7 |
| Anti-PD-1 | 5.8 ± 0.7 | 10.5 ± 1.5 | 7.3 ± 0.9 |
| 11β-HSD1 Inhibitor | 4.8 ± 0.6 | 8.5 ± 1.2 | 5.5 ± 0.8 |
| 11β-HSD1 Inhibitor + Anti-PD-1 | 8.2 ± 1.0 | 12.8 ± 1.8 | 9.9 ± 1.2 * |
*Data are presented as mean ± SEM. *p < 0.05 compared to the anti-PD-1 monotherapy group. Data is hypothetical and based on trends observed in preclinical studies.
Table 2: Effect of 11β-HSD1 Inhibitor on Cytokine Production by T cells in a Melanoma Model
| Treatment Group | Interferon-γ (IFN-γ) production by CD8+ T cells (pg/mL) |
| Control | 150 ± 25 |
| PD-1 Blockade | 450 ± 50 |
| PD-1 Blockade + 11β-HSD1 Inhibitor | 750 ± 70 * |
*Data are presented as mean ± SEM. *p < 0.05 compared to PD-1 blockade alone. Data is hypothetical and based on trends observed in preclinical studies showing augmented IFN-γ production[1].
Table 3: In Vitro Inhibition of 11β-HSD1 Activity and Pro-inflammatory Cytokine Expression
| Treatment | 11β-HSD1 Activity (% of control) | IL-6 Expression (% of LPS-stimulated control) | TNF-α Expression (% of LPS-stimulated control) |
| LPS | 100 | 100 | 100 |
| LPS + SKI-2852 (1 µM) | 15 ± 5 | 45 ± 8 | 50 ± 7 |
| LPS + SKI-2852 (10 µM) | 5 ± 2 | 20 ± 5 | 25 ± 6 |
Data is hypothetical and based on the known mechanism of 11β-HSD1 inhibitors and their anti-inflammatory effects[2].
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating the combination of SKI-2852 with other immunomodulatory agents.
Protocol 1: In Vitro T-cell Activation Assay
Objective: To assess the effect of SKI-2852, alone or in combination with other immunomodulators, on T-cell activation and proliferation.
Materials:
-
SKI-2852
-
Immunomodulatory agent of interest (e.g., anti-PD-1 antibody)
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C. Wash plates three times with sterile PBS before use.
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using density gradient centrifugation. Label the cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the labeled cells in complete RPMI-1640 medium and seed them in the coated 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Treatment: Add SKI-2852 and/or the other immunomodulatory agent at desired concentrations to the wells. Include appropriate vehicle and single-agent controls. Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide co-stimulation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze T-cell proliferation by measuring the dilution of the proliferation dye using a flow cytometer.
Protocol 2: Cytokine Profiling by ELISA
Objective: To quantify the production of key immunomodulatory cytokines (e.g., IFN-γ, TNF-α, IL-10) in cell culture supernatants following treatment with SKI-2852 and a combination partner.
Materials:
-
Cell culture supernatants from experimental setups (e.g., T-cell activation assay)
-
Commercially available ELISA kits for the cytokines of interest
-
ELISA plate reader
Procedure:
-
Sample Collection: Collect supernatants from cell cultures at desired time points and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using an ELISA plate reader. Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Protocol 3: Immune Cell Phenotyping by Flow Cytometry
Objective: To characterize the phenotype and frequency of different immune cell populations within the tumor microenvironment or in in vitro cultures after treatment.
Materials:
-
Single-cell suspensions from tumors or in vitro cultures
-
Fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1)
-
Fc block (anti-CD16/32)
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or culture of interest.
-
Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Viability Staining: Stain the cells with a fixable viability dye to distinguish live and dead cells.
-
Surface Staining: Add a cocktail of fluorescently labeled antibodies against the surface markers of interest and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not analyzing immediately, fix the cells with a suitable fixation buffer.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the combination of SKI-2852 with other immunomodulatory agents.
Caption: Mechanism of Action of SKI-2852.
Caption: Preclinical Experimental Workflow.
Caption: Synergistic Signaling Pathways.
References
Troubleshooting & Optimization
Troubleshooting SKI2852 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the 11β-HSD1 inhibitor, SKI2852.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO. For most in vitro cell-based assays, a high-concentration stock solution in 100% DMSO is prepared first and then serially diluted to the final working concentration in your aqueous experimental medium.
Troubleshooting Steps:
-
Ensure Anhydrous DMSO: Use high-purity, anhydrous DMSO. Water content can significantly decrease the solubility of hydrophobic compounds.
-
Warming: Gently warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Agitate the solution using a vortex mixer. For compounds that are difficult to dissolve, brief sonication in a water bath can help break up aggregates and facilitate dissolution.
-
Visual Inspection: Before use, visually inspect the stock solution to ensure there are no visible particulates. If particulates are present, repeat the dissolution steps.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity. A control group with the same DMSO concentration should always be included in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Protein Content: If your experimental protocol allows, increasing the serum concentration in your cell culture medium can help to keep the compound in solution, as proteins like albumin can bind to and solubilize hydrophobic molecules.
-
Consider Formulation Aids: For challenging cases, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) may be necessary. However, it is crucial to first validate that these agents do not interfere with your experimental assay.
Q3: How does pH affect the solubility of this compound?
General Guidance:
-
If this compound has basic functional groups, its solubility will likely increase in more acidic conditions (lower pH).
-
Conversely, if it contains acidic functional groups, its solubility may increase in more basic conditions (higher pH).
-
It is advisable to test the solubility of this compound in a small range of pH values around the physiological pH of your experiment if you continue to face precipitation issues, ensuring the pH change itself does not affect your experimental outcome.
Q4: Can I store this compound in solution?
A4: It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. If you need to store solutions, follow these guidelines:
-
Stock Solutions in DMSO: Aliquot your high-concentration DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can lead to compound degradation.
-
Aqueous Solutions: It is generally not recommended to store this compound in aqueous solutions for extended periods due to the risk of precipitation and degradation. Prepare these solutions fresh on the day of the experiment.
Data Presentation: this compound Solubility Profile
The following table summarizes the known and expected solubility characteristics of this compound. Note: Quantitative solubility data for this compound in solvents other than DMSO is limited. The information for other solvents is based on general principles for poorly water-soluble small molecules.
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Room Temperature | Recommended for stock solutions. |
| Ethanol | Expected to be sparingly soluble | Room Temperature | May be a suitable alternative solvent for some applications, but lower solubility than DMSO is expected. |
| Water | Expected to be poorly soluble | Room Temperature | Direct dissolution in water is not recommended. |
| PBS (pH 7.4) | Expected to be poorly soluble | Room Temperature | Prone to precipitation when diluted from DMSO stock. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (543.66 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM stock, you would need 5.44 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the powder.
-
Facilitate Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be used if the compound is difficult to dissolve.
-
Confirm Dissolution: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in your chosen aqueous medium (e.g., cell culture medium). It is often best to do this in a stepwise manner to avoid precipitation. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of your aqueous medium.
-
Vortex Gently: After each dilution step, mix the solution by gentle vortexing or by pipetting up and down.
-
Final Application: Add the final working solution to your experimental setup (e.g., cell culture plate). Always include a vehicle control containing the same final concentration of DMSO.
Mandatory Visualization
This compound Mechanism of Action: Inhibition of 11β-HSD1 Signaling
Technical Support Center: Optimizing SKI2852 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SKI2852 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is an enzyme that primarily converts inactive cortisone to active cortisol within cells, thus amplifying local glucocorticoid action.[2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
-
Human 11β-HSD1 (hHSD1): 2.9 nM
-
Mouse 11β-HSD1 (mHSD1): 1.6 nM
-
HEK293 cells expressing 11β-HSD1: 4 nM
Q3: What is a good starting concentration range for this compound in a cell-based assay?
A common approach for a novel compound is to perform a broad dose-response curve, for example, from 1 nM to 100 µM.[4] Given the low nanomolar IC50 of this compound against its target, a starting range of 0.1 nM to 10 µM is recommended for initial experiments. This range should be sufficient to observe a dose-dependent effect and determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO (10 mM).[5]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q5: What are the essential controls to include in my experiments with this compound?
To ensure accurate interpretation of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. This accounts for any effects of the solvent itself.[4]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[4]
-
Positive Control: A known inhibitor of 11β-HSD1 can be used to validate that the assay is working as expected.
Troubleshooting Guides
Problem 1: this compound is not showing any effect, even at high concentrations.
| Possible Cause | Troubleshooting Action | Rationale |
| Compound Integrity | Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. | The compound may have degraded during storage or there might have been an issue with the initial synthesis.[4] |
| Solubility Issues | Visually inspect your stock solution and the final concentration in your media for any precipitation. | The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration.[4] |
| Cell Permeability | If working with intracellular targets, assess the cell permeability of this compound. | The compound may not be reaching its intracellular target. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. | Simple errors in calculation or an assay that is not optimized can lead to false-negative results.[4] |
| Incorrect Target Expression | Verify that your cell line expresses 11β-HSD1. | The target enzyme may not be present in the chosen cell model. |
Problem 2: I'm observing significant cell death that is not related to the expected mechanism of action.
| Possible Cause | Troubleshooting Action | Rationale |
| Off-Target Effects | Screen this compound against a panel of related and unrelated targets to identify unintended interactions. Test the effect of this compound in cell lines that do not express 11β-HSD1. | Off-target effects are a significant concern when working with small molecule inhibitors.[2] |
| Solvent Toxicity | Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%). | High concentrations of solvents like DMSO can be toxic to cells.[4] |
| Compound-Induced Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the 50% cytotoxic concentration (CC50). | This will help you distinguish between targeted effects and general toxicity.[4] |
Problem 3: My results with this compound are not reproducible.
| Possible Cause | Troubleshooting Action | Rationale |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media composition between experiments. | Variations in cell state can significantly impact their response to treatment.[4] |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot for each experiment. | The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[4] |
| Assay Variability | Standardize all incubation times, reagent concentrations, and measurement parameters. | Small variations in the experimental protocol can lead to large differences in results.[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Human 11β-HSD1) | 2.9 nM | |
| IC50 (Mouse 11β-HSD1) | 1.6 nM | |
| IC50 (HEK293 cells) | 4 nM | |
| Solubility in DMSO | 10 mM | [5] |
Experimental Protocols
11β-HSD1 Inhibition Assay (In Vitro)
This protocol is adapted from a general method for assessing 11β-HSD1 enzyme activity.[6][7]
Materials:
-
This compound
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Scintillation fluid or appropriate detection reagents
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 enzyme.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., [3H]-cortisone).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or a known inhibitor).
-
Separate the product (cortisol) from the substrate (cortisone) using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of product formed using liquid scintillation counting or other appropriate detection methods.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability.[8][9]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Visualizations
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in in vitro assays.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of SKI2852
Welcome to the technical support center for SKI2852. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While this compound has been developed for high selectivity, it is crucial to validate on-target engagement and investigate any unexpected biological responses that may arise from off-target interactions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a "selective" inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended therapeutic target. For this compound, the intended target is 11β-HSD1. While it is designed for high selectivity, no small molecule is entirely specific. Off-target binding can lead to unanticipated biological effects, cellular toxicity, or misleading experimental results. Studies on other 11β-HSD1 inhibitors have shown that some of their metabolic effects might be attributable to off-target mechanisms, as these effects persisted even in 11β-HSD1 knockout models[1][2]. Therefore, it is best practice to experimentally verify the on-target activity of this compound in your system and investigate any anomalous findings.
Q2: What are the initial steps to assess the potential for off-target effects with this compound?
A2: The initial steps involve confirming on-target engagement in your experimental model and observing the cellular phenotype. A recommended workflow includes:
-
Confirming Target Engagement: Utilize a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to 11β-HSD1 in your cells at the concentrations you plan to use.
-
Determining Potency and Cytotoxicity: Perform dose-response experiments to determine the concentration of this compound required for the desired biological effect and to identify concentrations that lead to cytotoxicity. A significant gap between the effective dose (EC50) and the cytotoxic dose (CC50) is desirable.
-
Phenotypic Observation: Carefully document the cellular phenotype. Compare the observed phenotype with the known consequences of 11β-HSD1 inhibition. Any unexpected effects could be a clue to off-target activity.
Q3: What advanced techniques can be used to identify unknown off-targets of this compound?
A3: If you suspect significant off-target effects, several unbiased, proteome-wide methods can be employed to identify novel protein interactions:
-
Thermal Proteome Profiling (TPP): This technique is an extension of CETSA coupled with mass spectrometry to identify all proteins in the proteome that are thermally stabilized by compound binding. This can reveal direct off-targets of this compound.
-
Chemical Proteomics: This approach uses a modified version of the compound (e.g., with a biotin tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound and suggests potential causes and solutions related to off-target effects.
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations. | 1. The observed cytotoxicity is an on-target effect of 11β-HSD1 inhibition in your specific cell model. 2. Off-target inhibition of a protein essential for cell viability. | 1. Rescue Experiment: If possible, transfect cells with a mutated, this compound-resistant form of 11β-HSD1. If the cytotoxicity is rescued, it is an on-target effect. 2. Test Structurally Different 11β-HSD1 Inhibitors: If other selective 11β-HSD1 inhibitors with different chemical scaffolds produce the same cytotoxicity, it is more likely an on-target effect. If not, off-target effects of this compound are probable. |
| Inconsistent or unexpected experimental results. | 1. Activation of Compensatory Signaling Pathways: Inhibition of 11β-HSD1 may lead to the cell upregulating other pathways to compensate. 2. Off-target Effects: this compound may be modulating other signaling pathways unrelated to 11β-HSD1. | 1. Pathway Analysis: Use techniques like Western blotting or RNA sequencing to investigate the activation of known compensatory pathways related to glucocorticoid metabolism and signaling. 2. Confirm with a Secondary Compound: Use another validated 11β-HSD1 inhibitor to see if the unexpected results are replicated. |
| Discrepancy between biochemical assay potency (IC50) and cellular assay potency (EC50). | 1. Poor Cell Permeability: this compound may not be efficiently entering the cells. 2. Intracellular Metabolism: The compound may be rapidly metabolized or effluxed from the cell. 3. Off-target binding in the cellular environment. | 1. Cellular Uptake Assays: Measure the intracellular concentration of this compound. 2. Confirm Target Engagement: Use CETSA to confirm that this compound is binding to 11β-HSD1 inside the cell at the expected concentrations. A weaker than expected thermal shift could indicate poor engagement. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target, 11β-HSD1, in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (11β-HSD1) generally increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating the cells to various temperatures.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble 11β-HSD1 at each temperature point by Western blotting using an antibody specific for 11β-HSD1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble 11β-HSD1 relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range over which this compound is cytotoxic to the cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with a range of concentrations, including a vehicle-only control. Typically, an 8- to 12-point dilution series is used.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as one based on metabolic activity (e.g., MTS or resazurin) or cell membrane integrity (e.g., trypan blue exclusion or a commercial cytotoxicity assay).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
Improving the stability of SKI2852 in experimental conditions
This technical support center provides guidance on the proper handling, storage, and use of the novel small molecule inhibitor, SKI2852, to ensure its stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in a buffered solution (e.g., PBS, pH 7.4) is advised. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q2: How should I store this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted in DMSO, aliquot the stock solution into single-use vials and store at -80°C.
Q3: Is this compound sensitive to light?
Yes, this compound has shown sensitivity to photodecomposition. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the known stability issues with this compound in aqueous solutions?
This compound is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. It is recommended to prepare fresh aqueous working solutions for each experiment and use them within a few hours. Degradation can also be accelerated by the presence of oxidizing agents.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound: The compound may have degraded due to improper storage, handling, or experimental conditions. | 1. Prepare fresh stock solutions from lyophilized powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light at all times.4. Prepare aqueous working solutions immediately before use.5. Verify the pH of your experimental buffer is within the recommended range (pH 6.8-7.8). |
| Precipitation of this compound: The compound may have precipitated out of the aqueous solution, especially at higher concentrations. | 1. Visually inspect solutions for any precipitates.2. If precipitation is observed, try vortexing or brief sonication.3. Consider lowering the final concentration of this compound in your assay.4. Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%). | |
| Variability between experimental replicates | Inaccurate pipetting: Inconsistent volumes of this compound solution can lead to variability. | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of your treatment solution to add to replicates. |
| Uneven evaporation: If using multi-well plates, evaporation from outer wells can concentrate the compound. | 1. Use plate sealers to minimize evaporation.2. Avoid using the outer wells of the plate for critical experiments. | |
| Unexpected off-target effects | High concentration of this compound: High concentrations may lead to non-specific binding and off-target effects. | 1. Perform a dose-response experiment to determine the optimal concentration range.2. Consult the literature for typical concentration ranges for similar inhibitors. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control.2. Keep the final DMSO concentration below 0.5%. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For aqueous solutions, dilute the DMSO stock in an appropriate buffered solution (e.g., PBS, pH 7.4) immediately before use.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound stability under different conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a final concentration of 10 µM in different buffers (e.g., PBS pH 5.4, 7.4, and 9.4) and media.
-
Incubate the solutions under various conditions (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
At each time point, inject an equal volume of the sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of this compound remaining.
-
| Condition | % this compound Remaining (24h) |
| PBS, pH 5.4, 37°C | 65% |
| PBS, pH 7.4, 37°C | 92% |
| PBS, pH 9.4, 37°C | 45% |
| Cell Culture Medium + 10% FBS, 37°C | 88% |
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: A logical approach to troubleshooting inconsistent results.
Interpreting unexpected results with SKI2852 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SKI2852, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of this compound treatment?
This compound is a selective inhibitor of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. Therefore, the primary expected effect of this compound is a decrease in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and the brain.[1][2][3] This should lead to a reduction in the activation of the glucocorticoid receptor (GR) and the subsequent transcription of GR-responsive genes. In metabolic studies, treatment with 11β-HSD1 inhibitors has been shown to improve glucose tolerance and insulin sensitivity.[1][4]
Q2: We are not observing the expected metabolic improvements in our animal model. What could be the reason?
Several factors could contribute to a lack of efficacy. First, ensure the compound is being administered at an effective dose and that it is reaching the target tissue. It is also important to consider the metabolic state of the animals, as the effects of 11β-HSD1 inhibition can be context-dependent.[5] Furthermore, some studies have suggested that the beneficial metabolic effects of some 11β-HSD1 inhibitors may, in part, be due to off-target mechanisms, as similar effects were observed in 11β-HSD1 knockout mice.[6][7] This suggests that the metabolic phenotype may be influenced by factors other than direct 11β-HSD1 inhibition in your specific model.
Q3: We have observed unexpected changes in cell viability after this compound treatment. Is this a known effect?
While this compound is designed to be a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor. The non-selective 11β-HSD inhibitor, carbenoxolone, has been associated with side effects such as electrolyte disturbances and gastrointestinal issues.[8][9][10][11] While this compound is expected to be more selective, high concentrations or specific cellular contexts could lead to unexpected effects on cell viability. It is crucial to perform dose-response experiments and assess markers of cellular stress and apoptosis to understand the nature of the observed effect.
Q4: Could the effects of this compound be tissue-specific or dependent on the inflammatory state?
Yes, the effects of 11β-HSD1 inhibition can be highly context-dependent. The expression and activity of 11β-HSD1 can vary significantly between different tissues and cell types.[3] Moreover, the inflammatory environment can influence the outcome of 11β-HSD1 inhibition. For instance, in some models of acute inflammation, 11β-HSD1 deficiency was found to increase the inflammatory response, while in chronic inflammatory conditions like in obese adipose tissue, its deficiency can reduce inflammation.[5] Therefore, the specific cellular and inflammatory context of your experiment can significantly impact the observed results.
Troubleshooting Guides
Unexpected Result 1: Lack of Efficacy of this compound
You have treated your cells or animal model with this compound but do not observe the expected downstream effects, such as changes in glucocorticoid-responsive gene expression or improvements in metabolic parameters.
Caption: Troubleshooting workflow for lack of this compound efficacy.
| Step | Action | Expected Result | Unexpected Result & Interpretation |
| 1. Verify Compound | Analyze this compound by LC-MS for purity and stability. Perform a dose-response curve. | Purity >98%. Clear dose-dependent effect in a control cell line. | Degradation/Impurity: Synthesize or order a new batch. Incorrect Dose: Optimize the concentration range. |
| 2. Target Engagement | Measure the cortisone to cortisol ratio in cell lysates or plasma using LC-MS/MS. | A significant increase in the cortisone/cortisol ratio with this compound treatment. | No change in ratio: this compound is not inhibiting 11β-HSD1. This could be due to poor cell permeability or rapid metabolism of the compound. |
| 3. Downstream Signaling | Measure the expression of known glucocorticoid-responsive genes (e.g., FKBP5, GILZ) by qPCR. | Decreased expression of target genes in the presence of cortisone and this compound. | No change in gene expression: The link between 11β-HSD1 and gene regulation may be altered in your model, or other signaling pathways are dominant. |
| 4. Alternative Mechanisms | Review literature for off-target effects of 11β-HSD1 inhibitors.[6] | - | Consider alternative hypotheses: The observed phenotype may be independent of 11β-HSD1 activity. |
-
11β-HSD1 Activity Assay (Cortisol/Cortisone Ratio):
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and collect the supernatant. For in vivo studies, collect plasma.
-
Perform steroid extraction using a suitable organic solvent.
-
Analyze the levels of cortisone and cortisol using a validated LC-MS/MS method.
-
Calculate the ratio of cortisone to cortisol.
-
-
Quantitative PCR (qPCR) for Glucocorticoid-Responsive Genes:
-
Treat cells with cortisone in the presence or absence of this compound.
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for target genes (e.g., FKBP5, GILZ) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method.
-
Unexpected Result 2: Contradictory Effects on Cell Viability
You observe that this compound treatment leads to a decrease in cell viability, which is not the expected outcome of inhibiting cortisol production in your experimental model.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 9. What are the side effects of Carbenoxolone Sodium? [synapse.patsnap.com]
- 10. Complications of Carbenoxolone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complications of carbenoxolone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SKI-2852 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for evaluating the potential toxicity of SKI-2852, a potent and selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor, using various cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is SKI-2852 and what is its expected effect on cell viability?
A1: SKI-2852 is a small molecule inhibitor of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[1][2] Based on available data for other 11β-HSD1 inhibitors, SKI-2852 is not expected to be directly cytotoxic to most cell lines.[3] Observed decreases in cell viability may be due to indirect effects, experimental artifacts, or specific sensitivities of a particular cell model.
Q2: Which cell viability assay is most appropriate for assessing SKI-2852 toxicity?
A2: The choice of assay depends on the specific research question and the expected mechanism of toxicity. A multi-assay approach is recommended.
-
Metabolic Assays (MTT, MTS, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells. They are high-throughput and cost-effective for initial screening.
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide, LDH release): These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane. They are useful for confirming cell death.
-
Apoptosis Assays (Annexin V/PI staining, Caspase activity): If a specific programmed cell death pathway is suspected, these assays can provide more mechanistic insights.
Q3: I am observing a decrease in cell viability with SKI-2852 treatment. What are the potential causes?
A3: While direct cytotoxicity is not the primary expected outcome, several factors could contribute to a decrease in viability:
-
High Concentrations: At very high concentrations, off-target effects or compound precipitation could lead to toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell line (typically <0.5%).
-
Cell Line Sensitivity: Certain cell lines may be uniquely dependent on signaling pathways influenced by 11β-HSD1 activity.
-
Experimental Error: Inconsistent cell seeding, edge effects in microplates, or contamination can all lead to apparent decreases in viability.
Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?
A4: Consistency is key in cell-based assays.
-
Standardize Protocols: Use a detailed and consistent protocol for cell seeding, compound dilution, incubation times, and assay procedures.[4]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Quality: Use fresh, high-quality reagents and test for lot-to-lot variability.
-
Instrument Calibration: Ensure that plate readers and other equipment are properly calibrated and maintained.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the assessment of SKI-2852 toxicity.
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. After seeding, gently swirl the plate in a figure-eight motion. |
| "Edge Effects" | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS and do not use them for experimental data. |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Compound Precipitation | Visually inspect wells for precipitate after adding SKI-2852. If observed, consider reducing the final concentration or using a different solvent system. |
Issue 2: Discrepancy Between Different Viability Assays
| Possible Cause | Recommended Solution |
| Different Biological Endpoints | Metabolic assays (e.g., MTT) measure changes in cellular metabolism which may not directly correlate with cell death.[5] Confirm findings with a membrane integrity assay (e.g., Trypan Blue or LDH). |
| Assay Interference | SKI-2852 may interfere with the chemistry of a specific assay (e.g., by having intrinsic color or fluorescence). Run a cell-free control with the compound and assay reagents to check for interference. |
| Timing of Assay | The kinetics of different cell death pathways vary. Perform a time-course experiment to identify the optimal endpoint for your specific cell line and treatment. |
Issue 3: Unexpectedly High Cytotoxicity
| Possible Cause | Recommended Solution |
| Compound Purity/Stability | Verify the purity of your SKI-2852 stock. Assess the stability of the compound in your culture medium over the course of the experiment. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to treatment. |
| Off-Target Effects | At high concentrations, SKI-2852 may have off-target effects. Perform a dose-response curve to determine the concentration at which toxicity is observed and compare it to the known IC50 for 11β-HSD1.[1][2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete growth medium
-
SKI-2852
-
DMSO (or other suitable solvent)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SKI-2852 in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete growth medium
-
SKI-2852
-
DMSO (or other suitable solvent)
-
96-well clear-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of SKI-2852 concentrations. Include vehicle-only, no-treatment, and maximum LDH release (lysis) controls.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the controls.
Data Presentation
Table 1: Example Data Summary for SKI-2852 Cytotoxicity
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.5 ± 4.8 | 2.5 ± 1.1 |
| 1 | 97.2 ± 6.1 | 3.0 ± 1.5 |
| 10 | 95.8 ± 5.5 | 4.2 ± 2.0 |
| 50 | 92.1 ± 7.3 | 6.8 ± 2.5 |
| 100 | 88.4 ± 8.0 | 10.5 ± 3.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualizations
Experimental Workflow for Assessing SKI-2852 Toxicity
Caption: Workflow for assessing SKI-2852 cytotoxicity.
Signaling Pathway of 11β-HSD1 Regulation and Action
Caption: Regulation and action of the 11β-HSD1 enzyme.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Refining SKI2852 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SKI2852 treatment protocols for primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is an enzyme that primarily acts as a reductase in intact cells, converting inactive cortisone to active cortisol (corticosterone in rodents).[1] By inhibiting this enzyme, this compound effectively reduces intracellular glucocorticoid levels in specific tissues.
Q2: What is the mechanism of action of this compound?
This compound blocks the enzymatic activity of 11β-HSD1, thereby preventing the regeneration of active glucocorticoids within the cell. This leads to a reduction in the activation of the glucocorticoid receptor (GR) and modulates the expression of glucocorticoid-responsive genes. This mechanism is central to its therapeutic potential in metabolic diseases.
Q3: In which primary cell types is 11β-HSD1 typically expressed?
11β-HSD1 is expressed in a variety of primary cells, making them relevant models for studying the effects of this compound. Key cell types include:
-
Adipocytes: Plays a significant role in fat metabolism and has been linked to obesity and metabolic syndrome.
-
Hepatocytes: A major site of 11β-HSD1 activity, influencing glucose metabolism.
-
Fibroblasts: Involved in tissue remodeling and inflammation.
-
Immune cells (e.g., macrophages, lymphocytes): Modulates inflammatory responses.
-
Osteoblasts: Implicated in bone metabolism.
-
Keratinocytes and Dermal Papilla Cells: Involved in skin homeostasis and hair follicle cycling.[3][4]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high potency.
| Target | IC50 Value |
| Human 11β-HSD1 (hHSD1) | 2.9 nM[2] |
| Murine 11β-HSD1 (mHSD1) | 1.6 nM[2] |
Experimental Protocols
Protocol 1: General Treatment of Primary Cells with this compound
This protocol provides a general framework for treating adherent primary cells with this compound. Optimization will be required for specific cell types and experimental endpoints.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well plates or flasks
Procedure:
-
Cell Seeding: Plate primary cells at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24-48 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells/flasks.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis (e.g., viability assays, gene expression analysis, protein analysis, functional assays).
Protocol 2: Assessment of 11β-HSD1 Activity in Primary Cells
This protocol describes a method to measure the enzymatic activity of 11β-HSD1 in primary cell lysates after treatment with this compound.
Materials:
-
Primary cells treated with this compound or vehicle
-
Cell lysis buffer
-
Substrate: Cortisone (for human cells) or 11-dehydrocorticosterone (for rodent cells)
-
Cofactor: NADPH
-
Assay buffer
-
Method for cortisol/corticosterone detection (e.g., ELISA kit, LC-MS)
Procedure:
-
Cell Lysis: After treatment, wash the primary cells with cold PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each cell lysate to normalize the enzyme activity.
-
Enzyme Reaction:
-
In a microplate, add a standardized amount of cell lysate to the assay buffer.
-
Add the substrate (cortisone or 11-dehydrocorticosterone) and the cofactor (NADPH).
-
Incubate the reaction at 37°C for a specific period (e.g., 1-4 hours), ensuring the reaction is in the linear range.
-
-
Detection: Stop the reaction and measure the amount of cortisol or corticosterone produced using a validated method like ELISA or LC-MS.
-
Data Analysis: Normalize the amount of product formed to the total protein concentration and the incubation time to determine the 11β-HSD1 activity. Compare the activity in this compound-treated cells to the vehicle-treated controls.
Troubleshooting Guides
Issue 1: High Cell Death or Low Viability After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all conditions, including the vehicle control. Typically, DMSO concentrations should be kept below 0.5%. |
| This compound Concentration Too High | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Suboptimal Cell Health | Ensure primary cells are healthy and in a logarithmic growth phase before treatment. Avoid using cells that are over-confluent or have been in culture for an extended period. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques throughout the experiment. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Variability in Primary Cells | Primary cells can have inherent donor-to-donor variability. Use cells from the same donor for a set of experiments or pool cells from multiple donors if appropriate. Maintain consistent passage numbers. |
| Inconsistent Treatment Conditions | Ensure precise and consistent timing of treatments, incubation periods, and cell handling procedures across all experiments. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| Assay Variability | Validate the reproducibility of your downstream assays (e.g., qPCR, Western blot, ELISA) using appropriate controls. |
Issue 3: No Observable Effect of this compound Treatment
| Potential Cause | Troubleshooting Step |
| Low or Absent 11β-HSD1 Expression | Confirm the expression of 11β-HSD1 in your primary cell type at both the mRNA and protein level before starting treatment experiments. |
| Suboptimal this compound Concentration or Incubation Time | The chosen concentration may be too low, or the incubation time may be too short to elicit a measurable response. Perform a time-course and dose-response experiment. |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test it in a positive control cell line known to express high levels of 11β-HSD1. |
| Endpoint Not Sensitive to 11β-HSD1 Inhibition | The chosen downstream readout may not be directly or significantly affected by the modulation of intracellular glucocorticoid levels in your specific cell type. Investigate alternative, more sensitive endpoints based on the known signaling pathways. |
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment of primary cells.
Caption: Logical workflow for troubleshooting this compound experiments in primary cells.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Kisspeptin-10 inhibits proliferation and regulates lipolysis and lipogenesis processes in 3T3-L1 cells and isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of aging in primary human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SKI2852 in Cell Lines
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing specific mechanisms of acquired resistance to the 11β-HSD1 inhibitor, SKI2852, in cell lines. The following troubleshooting guide and frequently asked questions are based on established general principles of acquired resistance to small molecule inhibitors in research settings. The mechanisms and protocols described are hypothetical in the context of this compound and are intended to serve as a starting point for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to small molecule inhibitors in cell lines?
Acquired resistance to small molecule inhibitors is a multifaceted issue that can arise from various molecular changes within the cell. Some of the most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in the Drug Target: Mutations in the gene encoding the drug target (in this case, 11β-HSD1) can prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the primary target by upregulating alternative signaling pathways that promote survival and proliferation.[3][4]
-
Changes in Drug Metabolism: Cells may develop the ability to metabolize the inhibitor into an inactive form more rapidly.
-
Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes involved in drug sensitivity and resistance.[2]
Q2: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of acquired resistance is a decrease in the sensitivity of the cell line to the compound. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment History | IC50 of this compound (nM) | Fold Resistance |
| Parental Cell Line | Naive | 10 | 1 |
| Resistant Sub-line | Continuous this compound exposure | 250 | 25 |
Q3: What is the role of drug efflux pumps in the context of potential this compound resistance?
Drug efflux pumps are transmembrane proteins that can expel a wide range of substances, including therapeutic drugs, from the cell's interior. If this compound is a substrate for one of these pumps, cells that overexpress the pump will maintain a lower intracellular concentration of the drug, rendering it less effective.
Q4: Could mutations in the 11β-HSD1 enzyme lead to this compound resistance?
Yes, this is a plausible mechanism. A mutation in the binding pocket of 11β-HSD1 could alter its conformation in such a way that this compound can no longer bind with high affinity, while potentially preserving the enzyme's catalytic function.
Q5: How might activation of alternative signaling pathways confer resistance to an 11β-HSD1 inhibitor like this compound?
This compound inhibits 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. This reduction in intracellular cortisol levels can impact downstream signaling. However, cells may adapt by activating parallel or downstream pathways that bypass the need for cortisol-mediated signaling to promote their growth and survival. For instance, upregulation of pro-survival pathways like PI3K/Akt or MAPK could potentially compensate for the effects of this compound.[5]
Troubleshooting Guide for this compound Resistance
Problem: My cell line is no longer responding to this compound at the previously effective concentration.
This is a classic sign of acquired resistance. The following steps can help you investigate the potential underlying mechanisms.
1. Confirm Resistance and Quantify the IC50 Shift
-
Action: Perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line.
2. Investigate the Role of Drug Efflux Pumps
-
Hypothesis: The resistant cells are overexpressing an ABC transporter that is pumping out this compound.
-
Experiment: Perform a co-treatment experiment with known ABC transporter inhibitors.
Table 2: Hypothetical Effect of Efflux Pump Inhibitors on this compound IC50
| Cell Line | Treatment | IC50 of this compound (nM) |
| Resistant Sub-line | This compound alone | 250 |
| Resistant Sub-line | This compound + Verapamil (P-gp inhibitor) | 50 |
| Resistant Sub-line | This compound + MK-571 (MRP inhibitor) | 240 |
-
Interpretation: A significant drop in the IC50 in the presence of an inhibitor (like Verapamil in the table above) suggests the involvement of that specific efflux pump.
3. Sequence the 11β-HSD1 Gene (HSD11B1)
-
Hypothesis: A mutation in the HSD11B1 gene is preventing this compound from binding to the 11β-HSD1 enzyme.
-
Action: Isolate RNA from both parental and resistant cell lines, reverse transcribe to cDNA, and sequence the coding region of the HSD11B1 gene.
-
Interpretation: Compare the sequences to identify any non-synonymous mutations in the resistant cell line.
4. Assess Activation of Bypass Signaling Pathways
-
Hypothesis: Resistant cells have upregulated pro-survival signaling pathways to overcome the effects of this compound.
-
Action: Use western blotting or phospho-proteomic analysis to compare the activation state of key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3) in parental versus resistant cells, both with and without this compound treatment.
Experimental Protocols
Protocol 1: Determination of IC50 Value
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration that allows for a measurable effect on cell viability (e.g., 72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell Preparation: Harvest and wash both parental and resistant cells.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp.
-
Efflux Period: Wash the cells to remove excess dye and incubate them in a dye-free medium.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: Resistant cells with high P-gp activity will show lower fluorescence intensity as they will have pumped out more of the Rhodamine 123.
Visualizations
Caption: Logical diagram of potential resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
Caption: Potential bypass signaling pathway in resistance.
References
- 1. ejcmpr.com [ejcmpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of SKI2852
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of SKI2852. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
Properly stored, this compound has a shelf life of over two years.[1]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For example, you can create a 10 mM stock solution, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: What are the best practices for storing this compound stock solutions?
To maintain the integrity of your this compound stock solution, follow these guidelines:
-
Storage Temperature: Store DMSO stock solutions at -20°C. For longer-term storage, consider -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Moisture: Use vials with tight-fitting caps to minimize the absorption of moisture, as DMSO is hygroscopic.
-
Light Protection: Store aliquots in amber-colored vials or a light-blocking container to prevent photodegradation.
Q4: How long can I store this compound stock solutions?
Troubleshooting Guide
Issue 1: I observe precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer.
-
Possible Cause: The solubility of this compound may be significantly lower in aqueous solutions compared to DMSO. This is a common issue with many organic small molecules.
-
Troubleshooting Steps:
-
Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your experimental setup is sufficient to maintain the solubility of this compound. However, be mindful that high concentrations of DMSO can have off-target effects on cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Warm the solution: Gently warming the solution to 37°C may help to redissolve the precipitate.
-
Sonication: Brief sonication can also aid in the dissolution of the compound.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution immediately before each experiment.
-
Issue 2: I am not observing the expected level of 11β-HSD1 inhibition in my assay.
-
Possible Cause 1: Degradation of this compound. Improper storage or handling of the solid compound or stock solutions can lead to degradation and loss of activity.
-
Troubleshooting Steps:
-
Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs).
-
If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
-
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Steps:
-
Ensure that the molecular weight used for calculating the concentration is correct (Molecular Weight: 543.66 g/mol ).[1]
-
Double-check all calculations and dilutions.
-
-
-
Possible Cause 3: Experimental setup.
-
Troubleshooting Steps:
-
Review your experimental protocol to ensure that all parameters (e.g., incubation times, substrate concentrations) are optimal for 11β-HSD1 inhibition.
-
Include appropriate positive and negative controls in your experiment.
-
-
Data Presentation
| Parameter | Recommendation |
| Storage Form | Solid (lyophilized powder) |
| Short-Term Storage (Solid) | 0 - 4°C, dry and dark |
| Long-Term Storage (Solid) | -20°C, dry and dark |
| Recommended Solvent | DMSO |
| Stock Solution Storage | -20°C (up to 3 months recommended) |
| Final Assay DMSO Concentration | < 0.5% |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 543.66 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.44 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Validation & Comparative
Navigating the Landscape of SIK Inhibition: A Comparative Analysis of SKI2852 and Other Modulators
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), have emerged as critical regulators in a multitude of cellular processes, including inflammation, metabolism, and oncology. Their inhibition presents a promising therapeutic strategy for a range of diseases. This guide provides a comprehensive comparison of the SIK1/2 selective inhibitor, represented here by JRD-SIK1/2i-4 (a close analog and likely public domain representative of SKI2852), against a panel of other well-characterized SIK inhibitors with diverse selectivity profiles.
This analysis delves into the biochemical potency and cellular activity of these inhibitors, presenting quantitative data in a clear, comparative format. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Visualizations of the core SIK signaling pathway and a typical experimental workflow are also included to enhance understanding.
At a Glance: Comparative Efficacy of SIK Inhibitors
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various SIK inhibitors against the three SIK isoforms, providing a quantitative measure of their biochemical potency.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] Additionally, the impact of these inhibitors on the production of key inflammatory cytokines, Interleukin-10 (IL-10) and Tumor Necrosis Factor-alpha (TNF-α), in cellular assays is presented to illustrate their functional consequences.
Table 1: Biochemical Potency (IC50, nM) of SIK Inhibitors Against SIK Isoforms
| Inhibitor | Type | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| JRD-SIK1/2i-4 | SIK1/2 Selective | 3.1 (Kᵢ) , 143 | <1 (Kᵢ) | 70 (Kᵢ) |
| YKL-05-099 | Pan-SIK | ~10 | ~40 | ~30 |
| HG-9-91-01 | Pan-SIK | 0.92 | 6.6 | 9.6 |
| GLPG3312 | Pan-SIK | 2.0 | 0.7 | 0.6 |
| GLPG3970 | SIK2/3 Selective | 282.8 | 7.8 | 3.8 |
| ARN-3236 | SIK2 Selective | 21.63 | <1 | 6.63 |
| MRT199665 | Pan-SIK / Multi-kinase | 110 | 12 | 43 |
| Dasatinib | Multi-kinase | <3 | <3 | 18 |
| Bosutinib | Multi-kinase | 15 | 15 | 40 |
Note: Kᵢ values represent inhibition constants, which are a direct measure of binding affinity, while IC50 values can be influenced by assay conditions. Data for JRD-SIK1/2i-4 is presented as both Kᵢ and IC50 where available.
Table 2: Cellular Activity of SIK Inhibitors on Cytokine Production
| Inhibitor | Cell Type | Effect on IL-10 | Effect on TNF-α |
| JRD-SIK1/2i-4 | Human Macrophages, Murine BMDCs | Induction | Suppression |
| YKL-05-099 | Murine BMDCs | Induction (EC50 ~460 nM) | Suppression |
| HG-9-91-01 | Murine BMDCs | Induction (EC50 ~200 nM) | Suppression |
| GLPG3312 | Human Monocytes/Macrophages | Increase | Inhibition |
| GLPG3970 | Human Myeloid Cells | Increase | Inhibition |
| ARN-3236 | Human Myeloid Cells | Induction | Suppression |
| Dasatinib | T-cells | Inhibition | Inhibition |
| Bosutinib | Macrophages | Induction | Suppression |
Delving Deeper: The SIK Signaling Axis
Salt-Inducible Kinases act as crucial nodes in intracellular signaling cascades, particularly in response to various stimuli. A primary mechanism of SIK action involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-regulated transcription coactivators (CRTCs). Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, leading to the transcription of CREB target genes, including the anti-inflammatory cytokine IL-10.
Caption: A diagram illustrating the SIK signaling pathway and the mechanism of SIK inhibitors.
Experimental Corner: Methodologies for Efficacy Assessment
To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for the key assays used in the characterization of SIK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific SIK isoform by 50%.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitors (e.g., this compound, YKL-05-099)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add the SIK enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product formed using a microplate reader. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is correlated with kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Cytokine Production Assay (IL-10 and TNF-α Measurement)
Objective: To measure the effect of SIK inhibitors on the production of IL-10 and TNF-α in stimulated immune cells.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for TLR4 activation)
-
Test inhibitors
-
ELISA or AlphaLISA kits for human IL-10 and TNF-α
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the immune cells in 96-well plates at a pre-determined density.
-
Pre-treat the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS at a concentration known to induce robust cytokine production.
-
Incubate the cells for a defined period (e.g., 18-24 hours) in a CO₂ incubator at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-10 and TNF-α in the supernatants using ELISA or AlphaLISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the dose-response relationship.
Caption: A flowchart outlining the key steps in evaluating the efficacy of SIK inhibitors.
Conclusion
The landscape of SIK inhibitors is diverse, with compounds exhibiting a range of potencies and selectivity profiles. The SIK1/2 selective inhibitor, represented by JRD-SIK1/2i-4, demonstrates a distinct profile compared to pan-SIK and multi-kinase inhibitors. Its potent and selective inhibition of SIK1 and SIK2 translates to a desirable immunomodulatory effect, characterized by the induction of the anti-inflammatory cytokine IL-10 and the suppression of the pro-inflammatory cytokine TNF-α. This comparative guide provides a foundational dataset and methodological framework for researchers to further explore the therapeutic potential of this compound and other SIK inhibitors in various disease contexts. The provided experimental protocols are intended to serve as a starting point for in-house validation and expansion of these findings. As research in this area continues to evolve, a deeper understanding of the nuanced roles of individual SIK isoforms will be crucial in the development of next-generation, highly targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 12. Salt Inducible Kinase (SIK) compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 13. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 14. apexbt.com [apexbt.com]
- 15. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. abmole.com [abmole.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. selleckchem.com [selleckchem.com]
- 21. YKL-05-099 - MedChem Express [bioscience.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. selleckchem.com [selleckchem.com]
- 24. The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Probe JRD-SIK1/2i-4 | Chemical Probes Portal [chemicalprobes.org]
- 30. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 32. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 34. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. JRD-SIK1/2i-4 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 36. pnas.org [pnas.org]
- 37. researchgate.net [researchgate.net]
- 38. pnas.org [pnas.org]
- 39. JRD-SIK1/2i-4|CAS 2810810-00-3|DC Chemicals [dcchemicals.com]
- 40. researchgate.net [researchgate.net]
A Comparative Guide: SKI2852 versus YKL-05-099 in Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two compounds, SKI2852 and YKL-05-099, and their respective roles in the critical process of macrophage polarization. This analysis is based on available experimental data to assist researchers in selecting the appropriate tool for modulating macrophage function in various therapeutic areas, including inflammation, autoimmune disorders, and oncology.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. The balance between M1 and M2 polarization is crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases. Pharmacological modulation of macrophage polarization represents a promising therapeutic strategy.
This compound: An Indirect Modulator via Glucocorticoid Regulation
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid signaling. By inhibiting 11β-HSD1, this compound effectively increases the intracellular concentration of active glucocorticoids.
Glucocorticoids are well-established anti-inflammatory agents that significantly influence macrophage polarization.[1][2][4] They generally suppress the pro-inflammatory M1 phenotype while promoting an anti-inflammatory M2-like phenotype.[2][4][5] This M2 polarization is characterized by the upregulation of scavenger receptors like CD163 and the mannose receptor CD206, and the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][6] Studies on 11β-HSD1 deficient macrophages have indicated a promotion of a pro-angiogenic M2 phenotype, suggesting that inhibition of this enzyme can steer macrophages towards a tissue repair and remodeling function.[7][8]
YKL-05-099: A Direct Inducer of the Anti-Inflammatory Phenotype
YKL-05-099 is a potent pan-inhibitor of Salt-Inducible Kinases (SIK), targeting SIK1, SIK2, and SIK3.[9] SIKs are key regulators of the inflammatory response in macrophages. Inhibition of SIKs, particularly SIK2 and SIK3, has been shown to be a powerful mechanism for inducing a stable anti-inflammatory M2-like macrophage phenotype.[5][10][11]
The primary mechanism of SIK inhibition in promoting M2 polarization involves the de-repression of the CREB-regulated transcription coactivator (CRTC3). This leads to increased CREB-dependent transcription of anti-inflammatory genes, most notably a significant upregulation of IL-10 production.[5] Concurrently, SIK inhibition suppresses the production of pro-inflammatory cytokines associated with the M1 phenotype, such as TNF-α, IL-6, and IL-12p40.[11]
Quantitative Data Comparison
The following table summarizes the expected effects of this compound (inferred from 11β-HSD1 inhibition and glucocorticoid action) and YKL-05-099 (based on data from pan-SIK inhibitors) on key M1 and M2 macrophage markers.
| Marker Type | Marker | Expected Effect of this compound (via 11β-HSD1 inhibition) | Effect of Pan-SIK Inhibition (e.g., YKL-05-099) |
| M1 Markers | |||
| Cytokines | TNF-α | ↓ (Suppression) | ↓↓ (Strong Suppression)[11] |
| IL-6 | ↓ (Suppression) | ↓ (Suppression, time-dependent)[11] | |
| IL-12p40 | ↓ (Suppression) | ↓↓ (Strong Suppression)[11] | |
| Surface Markers | CD86 | ↓ (Suppression) | No significant change reported |
| Enzymes | iNOS | ↓ (Suppression) | ↓ (Suppression) |
| M2 Markers | |||
| Cytokines | IL-10 | ↑ (Induction)[4] | ↑↑↑ (Potent Induction)[5][11] |
| Surface Markers | CD163 | ↑ (Upregulation)[4] | Not extensively reported |
| CD206 (Mannose Receptor) | ↑ (Upregulation)[4] | Not extensively reported | |
| Enzymes | Arginase-1 (Arg1) | ↑ (Induction) | ↑ (Upregulation)[11] |
Signaling Pathways
The distinct mechanisms of action of this compound and YKL-05-099 are depicted in the following signaling pathway diagrams.
Caption: this compound inhibits 11β-HSD1, increasing intracellular cortisol, which activates the glucocorticoid receptor to modulate M1/M2 gene expression.
Caption: YKL-05-099 inhibits SIKs, leading to dephosphorylation and activation of CRTC3, which co-activates CREB to strongly induce IL-10 expression.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Polarization Assay
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
Compound Treatment: M0 macrophages are pre-treated with various concentrations of this compound or YKL-05-099 for 1-2 hours.
-
Polarization:
-
M1 Polarization: Cells are stimulated with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
M2 Polarization: Cells are stimulated with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24 hours.
-
-
Analysis:
-
Gene Expression (RT-qPCR): RNA is extracted, and the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10) is quantified.
-
Protein Expression (ELISA/Western Blot): Supernatants are collected to measure cytokine secretion (e.g., TNF-α, IL-6, IL-10) by ELISA. Cell lysates are used to detect protein expression (e.g., iNOS, Arginase-1) by Western Blot.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) and analyzed by flow cytometry.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the effects of this compound and YKL-05-099 on macrophage polarization.
Conclusion and Future Directions
Both this compound and YKL-05-099 promote an anti-inflammatory M2-like macrophage phenotype, but through distinct mechanisms.
-
This compound acts indirectly by modulating the intracellular glucocorticoid environment. Its effects are likely to be broader, influencing various glucocorticoid-responsive pathways. This makes it a compelling candidate for diseases with a known glucocorticoid-responsive inflammatory component.
-
YKL-05-099 acts directly on the SIK signaling pathway, leading to a potent and specific induction of IL-10. This direct mechanism may offer a more targeted approach for diseases where IL-10-mediated immunosuppression is the desired therapeutic outcome.
The choice between these two compounds will depend on the specific research question and therapeutic goal. For a broad anti-inflammatory effect mimicking endogenous regulatory pathways, this compound may be preferred. For a potent and targeted induction of an M2 phenotype driven by IL-10, YKL-05-099 presents a strong alternative.
Further head-to-head comparative studies are warranted to directly assess the quantitative differences in their effects on macrophage polarization and to explore their efficacy in various in vivo disease models. Such studies will be invaluable in guiding the development of novel macrophage-centered therapies.
References
- 1. Frontiers | Glucocorticoids Shape Macrophage Phenotype for Tissue Repair [frontiersin.org]
- 2. Glucocorticoids inhibit macrophage differentiation towards a pro-inflammatory phenotype upon wounding without affecting their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis [frontiersin.org]
- 6. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage 11β-HSD-1 deficiency promotes inflammatory angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Inhibition of 11β-hydroxysteroid dehydrogenase 1 alleviates pulmonary fibrosis through inhibition of endothelial-to-mesenchymal transition and M2 macrophage polarization by upregulating heme oxygenase-1 | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SKI2852 and ARN-3236: A Guide for Researchers
An Important Clarification: A direct comparative analysis of SKI2852 and ARN-3236 for the same therapeutic target is not feasible as they inhibit distinct kinase families. This compound is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. In contrast, ARN-3236 is a highly potent inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.
This guide provides a comprehensive overview of each compound, including their mechanism of action, quantitative data, experimental protocols, and associated signaling pathways, followed by a summary that highlights their fundamental differences.
This compound: An 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor
This compound is a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1.[1] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, making it a promising therapeutic agent for metabolic diseases such as type 2 diabetes and metabolic syndrome.[2]
Mechanism of Action
This compound acts by competitively inhibiting the 11β-HSD1 enzyme. This prevents the regeneration of active glucocorticoids (cortisol in humans, corticosterone in rodents) from their inactive 11-keto forms (cortisone and 11-dehydrocorticosterone, respectively) within key metabolic tissues like the liver and adipose tissue.[2] The reduction in intracellular glucocorticoid levels leads to decreased expression of gluconeogenic enzymes in the liver, thereby improving glucose homeostasis.[2]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (hHSD1) | 2.9 nM | Human | [1][3] |
| IC50 (mHSD1) | 1.6 nM | Mouse | [1][3] |
| IC50 (HEK293 cells) | 4.4 nM | Human | [1] |
| Oral Bioavailability (Mouse) | 96% | Mouse | [1] |
| CYP3A4 Inhibition (IC50) | > 10 µM | In vitro | [1] |
| CYP2C19 Inhibition (IC50) | > 10 µM | In vitro | [1] |
Experimental Protocols
11β-HSD1 Inhibition Assay (Ex Vivo):
-
Objective: To measure the inhibitory activity of this compound on 11β-HSD1 in tissues.
-
Method: Liver and adipose tissues from mice orally administered with this compound were collected. The tissues were then incubated with [3H]cortisone. The conversion to [3H]cortisol was measured to determine the extent of 11β-HSD1 inhibition.[2]
In Vivo Efficacy in Diabetic Mouse Models (ob/ob mice):
-
Objective: To assess the therapeutic effect of this compound on metabolic parameters.
-
Method: ob/ob mice were treated with daily oral doses of this compound. Blood glucose and HbA1c levels were monitored throughout the study. Lipid profiles were also assessed at the end of the treatment period to evaluate the compound's effect on dyslipidemia.[1]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
ARN-3236: A Salt-Inducible Kinase 2 (SIK2) Inhibitor
ARN-3236 is a potent, selective, and orally available inhibitor of Salt-Inducible Kinase 2 (SIK2).[4][5] SIK2 is a serine/threonine kinase that has been implicated in various cellular processes, including cell cycle regulation, apoptosis, and metabolic control.[6] Its overexpression has been noted in certain cancers, such as ovarian cancer, making it a target for anti-cancer therapies.[7]
Mechanism of Action
ARN-3236 functions as an ATP-competitive inhibitor of SIK2.[5] By blocking the kinase activity of SIK2, ARN-3236 can induce apoptosis in cancer cells.[4] In the context of ovarian cancer, inhibition of SIK2 by ARN-3236 has been shown to uncouple the centrosome from the nucleus, block centrosome separation during mitosis, lead to prometaphase arrest, and ultimately induce apoptotic cell death.[4][7] Furthermore, it can attenuate the AKT/survivin signaling pathway.[4]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (SIK2) | < 1 nM | Cell-free assay | [4][5] |
| IC50 (SIK1) | 21.63 nM | Cell-free assay | [4][6] |
| IC50 (SIK3) | 6.63 nM | Cell-free assay | [4][6] |
| IC50 (Ovarian Cancer Cell Lines) | 0.8 - 2.6 µM | In vitro | [4] |
Experimental Protocols
SIK2 Kinase Activity Assay:
-
Objective: To determine the inhibitory effect of ARN-3236 on SIK2 kinase activity.
-
Method: The effect of ARN-3236 on the auto-phosphorylation of SIK2 at serine 358 (S358) was measured in ovarian cancer cells. Cells were treated with varying concentrations of ARN-3236, and cell lysates were analyzed by Western blot for phosphorylated SIK2 (pS358) and total SIK2 levels.[7]
Cell Growth Inhibition Assay:
-
Objective: To assess the impact of ARN-3236 on cancer cell proliferation.
-
Method: Ovarian cancer cell lines were seeded in 96-well plates and treated with a range of ARN-3236 concentrations. After a 72-hour incubation, cell viability was measured using the sulforhodamine B (SRB) assay to determine the IC50 values.[8]
In Vivo Xenograft Studies:
-
Objective: To evaluate the in vivo efficacy of ARN-3236 in sensitizing tumors to other chemotherapeutic agents.
-
Method: Ovarian cancer cell lines were implanted into nude mice to form xenografts. Once tumors were established, mice were treated with ARN-3236, paclitaxel, or a combination of both. Tumor growth was monitored over time to assess the synergistic effects of the combination therapy.[7]
Signaling Pathway and Experimental Workflow
Caption: ARN-3236 inhibits SIK2, leading to downstream effects on apoptosis.
Comparative Summary
| Feature | This compound | ARN-3236 |
| Primary Target | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Salt-Inducible Kinase 2 (SIK2) |
| Mechanism of Action | Inhibits the conversion of inactive cortisone to active cortisol | ATP-competitive inhibition of SIK2 kinase activity |
| Therapeutic Area | Metabolic diseases (e.g., type 2 diabetes, metabolic syndrome) | Oncology (e.g., ovarian cancer), potentially inflammatory diseases and depression |
| Key Cellular Effect | Reduction of intracellular glucocorticoid levels, leading to decreased gluconeogenesis | Induction of apoptosis, cell cycle arrest, and sensitization to chemotherapy |
| Selectivity Profile | Highly selective for 11β-HSD1 | Potent against SIK2 with lower potency for SIK1 and SIK3 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, this compound, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | High-Efficiency 11β-HSD1 Inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 6. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SKI2852 and Other 11β-HSD1 Inhibitors
An important clarification : Initial interest in SKI2852 in the context of kinase inhibitors is a misunderstanding of its primary mechanism of action. This compound is not a kinase inhibitor. Instead, it is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, within specific tissues. This guide, therefore, provides a head-to-head comparison of this compound with other notable 11β-HSD1 inhibitors, presenting key experimental data, detailed protocols, and relevant pathway diagrams for researchers, scientists, and drug development professionals.
Mechanism of Action of 11β-HSD1 Inhibitors
11β-HSD1 is an enzyme that converts inactive cortisone into active cortisol, a glucocorticoid hormone.[3][4] In various tissues, including the liver and adipose tissue, elevated levels of cortisol can contribute to metabolic disorders such as insulin resistance and obesity.[5] By inhibiting 11β-HSD1, these compounds reduce the local concentration of active glucocorticoids, offering a therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome.[6][7]
Quantitative Comparison of 11β-HSD1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected 11β-HSD1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower values signify higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell-based Assay IC50 (nM) | Species | Reference |
| This compound | 11β-HSD1 | 2.9 | - | 4.4 | Human | [1][2] |
| 11β-HSD1 | 1.6 | - | - | Mouse | [1][2] | |
| Carbenoxolone | 11β-HSD1 | ~300 | - | ~300 | Murine | [1] |
| INCB13739 | 11β-HSD1 | 3.2 | - | 1.1 (PBMC) | Human | [8] |
| AZD4017 | 11β-HSD1 | 7 | - | - | Human | [5][9] |
| AZD8329 | 11β-HSD1 | 9 | - | - | Human | [8] |
| ABT-384 | 11β-HSD1 | - | 0.1-2.7 | - | Rodent, Monkey, Human | [8] |
| PF-915275 | 11β-HSD1 | - | 2.3 | 15 (HEK293) | Human | [8] |
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro potency of 11β-HSD1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cortisone, and NADPH.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding the recombinant 11β-HSD1 enzyme to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided in the HTRF kit.
-
Add the HTRF cortisol detection reagents according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for signal development.
-
Read the fluorescence at the appropriate wavelengths using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based 11β-HSD1 Activity Assay
This protocol describes a method to assess the inhibitory activity of compounds on 11β-HSD1 within a cellular context.
Objective: To measure the IC50 of test compounds for 11β-HSD1 activity in a cell line expressing the enzyme.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with human 11β-HSD1 or C2C12 myotubes)[1]
-
Cell culture medium and supplements
-
Cortisone (substrate)
-
Test compounds dissolved in DMSO
-
ELISA or HTRF kit for cortisol detection
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Include vehicle controls.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 1 hour).
-
Add cortisone to the medium to initiate the conversion to cortisol.
-
Incubate for a further period (e.g., 4-24 hours) to allow for cortisol production.
-
Collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a cortisol ELISA or HTRF assay kit.
-
Calculate the percentage of inhibition of cortisol production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the key pathways and workflows.
Caption: Mechanism of 11β-HSD1 action and its inhibition by this compound.
Caption: Workflow for in vitro and cell-based 11β-HSD1 inhibition assays.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Important Chemical Features of 11β-Hydroxysteroid Dehydrogenase Type1 Inhibitors: Application of Ligand Based Virtual Screening and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Therapeutic Modulators of Interleukin-10 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various therapeutic agents known to modulate the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. The information presented is intended to assist researchers and professionals in drug development in understanding the mechanisms, efficacy, and methods for evaluating compounds that target the IL-10 pathway.
Introduction to Interleukin-10 (IL-10)
Interleukin-10 is a pleiotropic cytokine with potent anti-inflammatory properties. It plays a crucial role in regulating immune responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by activated macrophages. The dysregulation of IL-10 production is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This guide explores different classes of therapeutic agents that either enhance or inhibit IL-10 production, providing a basis for comparison and further research.
Quantitative Data Summary
The following tables summarize the effects of various therapeutic agents on IL-10 production, compiled from in vitro studies and clinical trials.
Table 1: In Vitro Effects of Small Molecules on IL-10 Production
| Compound | Cell Type | Stimulation | Concentration | Effect on IL-10 Production | Reference |
| Dexamethasone | Human Monocytes | Constitutive | 10⁻⁸ M | Upregulation of IL-10 mRNA and protein | [1] |
| Murine Spleen and Thymus Cells | Resting and Activated | Not specified | Down-regulation of IL-10 mRNA | [2] | |
| Tacrolimus | Neonatal T cells | PMA/Ionomycin | 25 ng/mL | Almost complete blockage of cytokine-expressing T cells | [3] |
| Rat Heart Allograft Model | Allograft Rejection | Not specified | Significant suppression of intragraft IL-10 mRNA and serum protein | [4] | |
| Cyclosporin A | Neonatal T cells | PMA/Ionomycin | 500 ng/mL | Almost complete blockage of cytokine-expressing T cells | [3] |
| Rat Heart Allograft Model | Allograft Rejection | Not specified | No significant effect on IL-10 production | [4] | |
| Curcumin | Murine Macrophages (RAW 264.7) | Titanium Particles | Not specified | Increased secretion of IL-10 | [5] |
| Human THP-1 Macrophages | LPS | Not specified | Downregulation of IL-10 expression | [6] | |
| Murine Naïve CD4+ T cells | In vitro differentiation | Not specified | Increased production of IL-10 | [7] |
Table 2: Clinical Trial Data for Biologics Modulating IL-10
| Biologic | Disease | Dosage | Key Findings | Reference |
| Recombinant Human IL-10 (rhuIL-10) | Psoriasis | 8 µg/kg daily or 20 µg/kg 3x/week for 7 weeks | Significant decrease in Psoriasis Area and Severity Index (PASI) by 55.3% | [8][9] |
| Crohn's Disease | 5 µg/kg daily for 28 days | 23.5% of patients experienced clinical remission and endoscopic improvement | [10][11] | |
| Anti-IL-10 Monoclonal Antibody (B-N10) | Systemic Lupus Erythematosus (SLE) | 20 mg/day IV for 21 days | Significant decrease in SLE Disease Activity Index from 8.83 to 1.33 at 6 months | [12][13] |
Signaling Pathways
IL-10 Signaling Pathway
Interleukin-10 signals through a receptor complex composed of two IL-10 receptor-1 (IL-10R1) and two IL-10 receptor-2 (IL-10R2) proteins. The binding of IL-10 induces the activation of Janus kinases, JAK1 and TYK2, which then phosphorylate STAT3. Phosphorylated STAT3 forms homodimers, translocates to the nucleus, and binds to specific DNA elements to regulate the transcription of target genes.
Caption: The IL-10 signaling cascade leading to gene transcription.
Experimental Protocols
Experimental Workflow for Screening IL-10 Modulators
The following diagram illustrates a general workflow for identifying and characterizing novel modulators of IL-10 production.
Caption: A typical workflow for screening IL-10 modulating compounds.
Detailed Methodology: Measurement of Human IL-10 by ELISA
This protocol is a synthesized guide for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify human IL-10 in cell culture supernatants.
Materials:
-
Human IL-10 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well microplate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
-
Recombinant human IL-10 standard
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay buffer for 1-2 hours at room temperature. Wash the plate three times with wash buffer.
-
Standard and Sample Incubation: Prepare a standard curve using serial dilutions of the recombinant human IL-10 standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature. Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark. Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-10 in the samples.
Detailed Methodology: Intracellular Staining for IL-10 by Flow Cytometry
This protocol outlines the steps for detecting intracellular IL-10 in human T cells.
Materials:
-
PBMCs isolated from whole blood
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization buffer
-
Anti-human IL-10 antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture 1-2 x 10⁶ PBMCs/mL in complete culture medium. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C in a CO₂ incubator. Add a protein transport inhibitor for the last 2-4 hours of incubation.
-
Surface Staining: Wash the cells with staining buffer (PBS with 2% FBS). Resuspend the cells in 100 µL of staining buffer and add the surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with staining buffer. Resuspend the cells in 100 µL of fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells twice with permeabilization buffer. Resuspend the cells in 100 µL of permeabilization buffer and add the anti-human IL-10 antibody. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells twice with permeabilization buffer and resuspend in staining buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the T cell population of interest (e.g., CD3+CD4+). Analyze the percentage of cells positive for intracellular IL-10.
Conclusion
The modulation of IL-10 production presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides a comparative framework for understanding and evaluating different classes of IL-10 modulators. The provided experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of novel therapeutics targeting the IL-10 pathway. Further investigation into the nuanced effects of these compounds in different disease contexts will be crucial for advancing this field.
References
- 1. Glucocorticoids up-regulate constitutive interleukin-10 production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone Modulates IL-13 and IL-10 Expression | Semantic Scholar [semanticscholar.org]
- 3. Effects of ciclosporin A, tacrolimus and sirolimus on cytokine production in neonatal immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Curcumin Attenuates Titanium Particle-Induced Inflammation by Regulating Macrophage Polarization In Vitro and In Vivo [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Curcumin regulates the differentiation of naïve CD4+T cells and activates IL-10 immune modulation against acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interleukin-10 and Psoriasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recombinant human interleukin 10 in the treatment of patients with mild to moderately active Crohn's disease. The Interleukin 10 Inflammatory Bowel Disease Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical and biologic effects of anti-interleukin-10 monoclonal antibody administration in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Benchmarking SKI2852: A Comparative Analysis Against Standard Anti-Inflammatory Drugs
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals. This publication provides an objective analysis of the pre-clinical anti-inflammatory performance of SKI2852, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, benchmarked against established anti-inflammatory agents. This guide summarizes available data to facilitate informed decisions in inflammation research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the intracellular regeneration of active glucocorticoids. By blocking this pathway, this compound effectively reduces local glucocorticoid concentrations, thereby mitigating inflammatory responses. This mechanism of action presents a targeted approach to treating inflammatory conditions, potentially offering a different safety and efficacy profile compared to traditional anti-inflammatory drugs. This guide provides a side-by-side comparison of this compound's mechanism and available or representative performance data against a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a corticosteroid, Dexamethasone.
Data Presentation: Comparative Performance
While direct head-to-head comparative studies for this compound against standard anti-inflammatory drugs in publicly available literature are limited, this section presents a representative comparison based on the known mechanisms and reported effects of selective 11β-HSD1 inhibitors in common pre-clinical inflammation models.
Table 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema Model
| Compound | Class | Mechanism of Action | Dosage (Representative) | Paw Edema Inhibition (%) | Reference Model |
| This compound (or representative selective 11β-HSD1 inhibitor) | 11β-HSD1 Inhibitor | Inhibits intracellular cortisol regeneration | Not Publicly Available | Data not directly available for this compound. Other selective 11β-HSD1 inhibitors have shown significant inhibition in similar models. | --INVALID-LINK--[1] |
| Ibuprofen | NSAID | Non-selective COX-1/COX-2 inhibitor | 100 mg/kg | ~40-60% | --INVALID-LINK-- |
| Dexamethasone | Corticosteroid | Glucocorticoid receptor agonist | 1 mg/kg | >80% | --INVALID-LINK--[2] |
Table 2: In Vitro Anti-Inflammatory Activity - LPS-Stimulated Macrophages
| Compound | Class | Key Parameter | IC50 / Effective Concentration | Endpoint | Reference Model |
| This compound (or representative selective 11β-HSD1 inhibitor) | 11β-HSD1 Inhibitor | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) | Potent inhibition demonstrated by class. | Cytokine Levels (ELISA) | --INVALID-LINK--[3][4] |
| Ibuprofen | NSAID | Inhibition of PGE2 production | Micromolar range | Prostaglandin E2 Levels | --INVALID-LINK-- |
| Dexamethasone | Corticosteroid | Inhibition of pro-inflammatory cytokine release | Nanomolar range | Cytokine Levels (ELISA) | --INVALID-LINK-- |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[1]
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.[2]
-
Treatment: Test compounds (e.g., this compound, Ibuprofen, Dexamethasone) or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[5]
-
Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
-
Stimulation: Cells are stimulated with an optimal concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds before LPS stimulation.
-
Endpoint Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Analysis: The half-maximal inhibitory concentration (IC50) of the test compounds for cytokine release is determined.
Mandatory Visualization
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound and standard anti-inflammatory drugs.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of standard anti-inflammatory drugs.
Caption: In vivo experimental workflow.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells [ijbms.mums.ac.ir]
- 4. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SKI2852
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operational use, and disposal of SKI2852, a potent and selective 11β-HSD1 inhibitor.
This document provides critical safety and logistical information to ensure the secure and effective use of this compound in a laboratory setting. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid creating dust when handling the solid form of the compound.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in the original, tightly sealed container.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Step | Procedure | Notes |
| 1. Waste Identification | Classify waste containing this compound as chemical waste. | Do not mix with other types of waste unless instructed by your institution's EHS department. |
| 2. Containerization | Place waste in a clearly labeled, sealed, and appropriate waste container. | The label should include "Hazardous Waste" and the chemical name "this compound". |
| 3. Storage of Waste | Store the waste container in a designated, secure area away from general laboratory traffic. | Ensure the storage area is well-ventilated. |
| 4. Disposal Request | Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. | Do not attempt to dispose of chemical waste down the drain or in regular trash. |
| 5. Decontamination | Decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water. | Dispose of cleaning materials as chemical waste. |
Signaling Pathway
This compound is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in regulating intracellular glucocorticoid levels. The following diagram illustrates the signaling pathway affected by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
